BQ-3020
Description
Properties
CAS No. |
143113-45-5 |
|---|---|
Molecular Formula |
C95H138N20O25S |
Molecular Weight |
1992.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H138N20O25S/c1-15-52(10)79(94(138)114-78(51(8)9)93(137)112-73(95(139)140)41-58-45-98-62-26-20-19-25-61(58)62)115-91(135)72(44-76(122)123)110-87(131)67(38-49(4)5)107-89(133)70(42-59-46-97-47-99-59)106-80(124)53(11)101-85(129)68(39-56-23-17-16-18-24-56)108-88(132)69(40-57-28-30-60(117)31-29-57)111-92(136)77(50(6)7)113-81(125)54(12)100-82(126)64(32-33-74(118)119)104-83(127)63(27-21-22-35-96)103-90(134)71(43-75(120)121)109-84(128)65(34-36-141-14)105-86(130)66(37-48(2)3)102-55(13)116/h16-20,23-26,28-31,45-54,63-73,77-79,98,117H,15,21-22,27,32-44,96H2,1-14H3,(H,97,99)(H,100,126)(H,101,129)(H,102,116)(H,103,134)(H,104,127)(H,105,130)(H,106,124)(H,107,133)(H,108,132)(H,109,128)(H,110,131)(H,111,136)(H,112,137)(H,113,125)(H,114,138)(H,115,135)(H,118,119)(H,120,121)(H,122,123)(H,139,140)/t52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-/m0/s1 |
InChI Key |
KBQLINQFUQUHIY-SGOWJZKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Pictograms |
Irritant |
sequence |
LMDKGAVYFAHLDIIW |
Synonyms |
BQ 3020 BQ-3020 N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BQ-3020
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) integral to vascular homeostasis and other physiological processes. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and the key experimental findings that have elucidated its function. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.
Introduction
Endothelins are a family of vasoactive peptides that exert their effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction, the ETB receptor exhibits a more complex and tissue-dependent functionality. This compound, a linear peptide analog of endothelin-1 (ET-1), has been instrumental as a pharmacological tool to dissect the specific roles of the ETB receptor. Its high selectivity allows for the targeted investigation of ETB-mediated signaling pathways, which are implicated in both vasodilation and vasoconstriction, as well as in non-vascular processes such as nociception and cellular growth. Understanding the precise mechanism of action of this compound is crucial for the development of novel therapeutics targeting the endothelin system.
Molecular Profile and Receptor Binding Affinity
This compound is a synthetic peptide with the sequence N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp. Its primary molecular target is the ETB receptor. The binding affinity of this compound for the ETB receptor is significantly higher than for the ETA receptor, demonstrating its high selectivity.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference(s) |
| IC50 | ETB | Porcine cerebellar membranes | 0.2 nM | [1][2] |
| ETA | Aortic vascular smooth muscle cells | 940 nM | [1] | |
| Ki | Human ETB | Recombinant cell line | 0.18 nM | [3] |
| Human ETA | Recombinant cell line | 970 nM | [3] | |
| Kd | ETB | Porcine cerebellar membranes | 34.4 pM | [1] |
| ETB | Rat cerebellum | 31 pM | [4] | |
| ETB | Human kidney | 0.36 nM | [5] |
Mechanism of Action and Signaling Pathways
As a GPCR agonist, this compound initiates intracellular signaling cascades upon binding to the ETB receptor. The specific downstream effects are cell-type dependent, leading to distinct physiological responses.
Endothelium-Dependent Vasodilation
In endothelial cells, this compound is a potent stimulator of nitric oxide (NO) production, leading to vasodilation. This process is initiated by the coupling of the ETB receptor to a pertussis toxin-sensitive G-protein, indicating the involvement of the Gi/o family of G-proteins.[6]
The signaling cascade proceeds as follows:
-
Receptor Activation: this compound binds to the ETB receptor on the endothelial cell membrane.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of a Gi/o protein.[6]
-
PLC Activation: The activated G-protein stimulates Phospholipase C (PLC).[6]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]
-
eNOS Activation: The elevated intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates endothelial nitric oxide synthase (eNOS).[6]
-
NO Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.
-
Smooth Muscle Relaxation: NO diffuses from the endothelial cell to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and subsequent vasodilation.
Vasoconstriction
In contrast to its effects on the endothelium, this compound can induce vasoconstriction by acting directly on ETB receptors located on vascular smooth muscle cells.[7][8] This response is generally mediated by the Gq/11 family of G-proteins.
The signaling cascade for vasoconstriction is as follows:
-
Receptor Activation: this compound binds to the ETB receptor on the vascular smooth muscle cell membrane.
-
G-Protein Coupling: The activated receptor stimulates a Gq/11 protein.
-
PLC Activation: The activated Gq/11 protein activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves PIP2 into IP3 and DAG.
-
Calcium Mobilization: IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration.
-
Contraction: The elevated Ca2+ levels lead to the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.
References
- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. [jci.org]
- 7. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BQ-3020: A Selective Endothelin-B Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BQ-3020, a potent and highly selective agonist for the endothelin-B (ETB) receptor. Endothelin (ET) receptors, part of the G protein-coupled receptor family, are classified into two main subtypes: ETA and ETB. While ETA receptors are primarily involved in vasoconstriction, ETB receptors have more diverse roles, including both vasoconstriction and vasodilation, depending on their location.[1][2] this compound, a linear peptide fragment of endothelin-1 (ET-1), serves as a critical tool for elucidating the physiological and pathological roles of the ETB receptor.[3]
Quantitative Analysis of this compound Receptor Binding and Functional Activity
The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified across various studies and tissues. The following tables summarize the key binding affinity and functional potency data.
Table 1: Binding Affinity (Ki and IC50) of this compound for ETB and ETA Receptors
| Species/Tissue | Receptor Subtype | Parameter | Value (nM) | Reference |
| Human Heart (Left Ventricle) | ETB | Ki | 1.38 ± 0.72 | [4] |
| Human Heart (Left Ventricle) | ETA | Ki | 2040 ± 210 | [4] |
| Human | ETB | Ki | 0.18 | [5] |
| Human | ETA | Ki | 970 | [5] |
| Porcine Cerebellar Membranes | ETB | IC50 | 0.2 | [6][7] |
| Porcine Aortic Vascular Smooth Muscle Cells | ETA | IC50 | 940 | [6][7] |
| Rat Cerebellum | ETB | Ki | 0.055 - 0.110 | [8] |
| Human Left Ventricle | ETB | KD | 0.34 ± 0.10 | [9] |
| Rat Cerebellum | ETB | Kd | 0.031 | [3][8] |
| Porcine Cerebellar Membranes | ETB | Kd | 0.0344 | [6] |
| Human Kidney | ETB | Kd | 0.36 ± 0.06 | [10] |
Table 2: Functional Potency (EC50) of this compound
| Tissue/Assay | Effect | EC50 (nM) | Reference |
| Rabbit Pulmonary Artery | Vasoconstriction | 0.57 | [1][11] |
Experimental Protocols
The data presented above were generated using established pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki, Kd) and density (Bmax) of a ligand for a receptor.
Objective: To characterize the binding of [125I]this compound to ETB receptors.
Materials:
-
[125I]this compound (radioligand)
-
Unlabeled this compound and other competing ligands (e.g., ET-1, ET-3, BQ-123)
-
Membrane preparations from target tissues (e.g., rat cerebellum, human heart)
-
Binding buffer (composition varies but typically contains a buffer salt, protease inhibitors, and a blocking agent like BSA)
-
Guanine nucleotides (GTPγS) for assessing G-protein coupling[3][8]
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Saturation Binding: To determine Kd and Bmax, increasing concentrations of [125I]this compound are incubated with a fixed amount of membrane protein.[3][8]
-
Competition Binding: To determine the Ki of other ligands, a fixed concentration of [125I]this compound is incubated with membranes in the presence of increasing concentrations of the unlabeled competitor ligand.[8]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma or scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. Saturation and competition binding data are then analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
Functional Assays (e.g., Vasoconstriction Assay)
These assays measure the physiological response to receptor activation.
Objective: To determine the functional potency (EC50) of this compound in inducing vasoconstriction.
Materials:
-
Isolated tissue preparations (e.g., rabbit pulmonary artery rings)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O2 / 5% CO2
-
Force transducer to measure isometric tension
-
Data acquisition system
-
This compound and other pharmacological agents
Procedure:
-
Tissue Preparation: The blood vessel is carefully dissected and cut into rings. The rings are mounted in the organ baths.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Viability Check: The viability of the tissue is confirmed by contracting it with a known vasoconstrictor (e.g., phenylephrine or potassium chloride).
-
Cumulative Concentration-Response Curve: Once the tissue is stable, increasing concentrations of this compound are added cumulatively to the organ bath.[1][11]
-
Measurement: The change in tension (contraction) is recorded after each addition.
-
Data Analysis: The contractile responses are expressed as a percentage of the maximum response. A concentration-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximum response) is calculated using a sigmoidal dose-response curve fit.
ETB Receptor Signaling Pathways
Activation of the ETB receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The ETB receptor is coupled to multiple G proteins, leading to diverse physiological responses depending on the cell type.[12]
Gq-Mediated Pathway (Vasoconstriction)
In vascular smooth muscle cells, ETB receptor activation is primarily coupled to Gq proteins.
-
Activation of PLC: The activated Gαq subunit stimulates phospholipase C (PLC).[13]
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]
-
Calcium Release: IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[13][14]
-
PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).[14]
-
Contraction: Elevated intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction.
Gi/Endothelial Nitric Oxide Synthase (eNOS) Pathway (Vasodilation)
In endothelial cells, ETB receptor activation can lead to vasodilation through the production of nitric oxide (NO).[2][13]
-
G-protein Activation: The ETB receptor is coupled to Gi proteins.
-
eNOS Activation: The G protein signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS). This activation is often calcium-dependent.
-
NO Production: eNOS synthesizes NO from L-arginine.
-
Diffusion to Smooth Muscle: NO, a gaseous molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
-
Guanylate Cyclase Activation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC converts GTP to cyclic guanosine monophosphate (cGMP).
-
Relaxation: cGMP activates protein kinase G (PKG), which in turn leads to a decrease in intracellular Ca2+ and smooth muscle relaxation (vasodilation).[13]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 3. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
BQ-3020: A Technical Guide to its Structure, Properties, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BQ-3020, a potent and highly selective agonist for the endothelin B (ETB) receptor. This guide covers its chemical structure, physicochemical properties, and detailed experimental protocols for its application in biomedical research.
Chemical Structure and Properties
This compound is a linear peptide analog of endothelin-1 (ET-1).[1][2] Its structure and chemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | PubChem CID 16133801 |
| Amino Acid Sequence | N-acetyl-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [1] |
| Molecular Formula | C₉₆H₁₄₀N₂₀O₂₅S | MedChemExpress, R&D Systems |
| Molecular Weight | 2006.35 g/mol | MedChemExpress, R&D Systems |
| CAS Number | 143113-45-5 | MedChemExpress, R&D Systems |
| Appearance | White to off-white powder | Commercially available datasheets |
| Purity | ≥95% (typically assessed by HPLC) | R&D Systems, Tocris Bioscience |
| Solubility | Soluble in sodium bicarbonate (0.03M) to 0.50 mg/ml. | R&D Systems, Tocris Bioscience |
| Storage | Store at -20°C. | R&D Systems, Tocris Bioscience |
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR).[3][4] The ETB receptor is involved in a variety of physiological processes, including vasodilation, clearance of endothelin-1, and neurotransmission.[3][5] Activation of the ETB receptor by this compound initiates several downstream signaling cascades.
Gq-PLC-IP3-Ca2+ Pathway
In many cell types, particularly endothelial cells, the ETB receptor couples to Gαq proteins.[5] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] This increase in cytosolic Ca2+ can then activate various calcium-dependent enzymes, including endothelial Nitric Oxide Synthase (eNOS).
Nitric Oxide (NO) Production Pathway
The this compound-induced increase in intracellular Ca2+ in endothelial cells leads to the activation of eNOS.[6] eNOS catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the ETB receptor using its radiolabeled form, [¹²⁵I]this compound.[2][7]
Table 2: Materials and Reagents for Radioligand Binding Assay
| Material/Reagent | Supplier/Preparation |
| [¹²⁵I]this compound | PerkinElmer or other radioisotope supplier |
| Unlabeled this compound | Tocris Bioscience, R&D Systems, or similar |
| Cell membranes expressing ETB receptors | Prepared from tissues (e.g., cerebellum) or cultured cells |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4 |
| Wash Buffer | 50 mM Tris-HCl, pH 7.4 (ice-cold) |
| Scintillation Cocktail | PerkinElmer or similar |
| Glass fiber filters (GF/C) | Whatman or equivalent |
Experimental Workflow:
Procedure:
-
Membrane Preparation: Homogenize tissue or cells known to express ETB receptors (e.g., porcine cerebellum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [¹²⁵I]this compound (e.g., 30-50 pM), and varying concentrations of unlabeled this compound (for competition binding) or increasing concentrations of [¹²⁵I]this compound (for saturation binding).
-
Total and Nonspecific Binding: To determine total binding, incubate membranes with only [¹²⁵I]this compound. For nonspecific binding, add a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the radioligand.
-
Incubation Conditions: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.
In Vitro Vasoconstriction/Vasodilation Assay
This protocol assesses the functional activity of this compound by measuring its effect on the contractility of isolated blood vessel rings.[1]
Table 3: Materials and Reagents for Vasomotor Assay
| Material/Reagent | Supplier/Preparation |
| Isolated arterial rings (e.g., rabbit pulmonary artery) | Prepared from fresh tissue |
| Krebs-Henseleit solution | 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose |
| Phenylephrine or other vasoconstrictor | Sigma-Aldrich or similar |
| This compound | Tocris Bioscience, R&D Systems, or similar |
| Organ bath system with isometric force transducers | Radnoti, ADInstruments, or similar |
Experimental Workflow:
Procedure:
-
Tissue Preparation: Isolate arterial segments (e.g., rabbit pulmonary artery) and cut them into rings (2-3 mm in length).
-
Mounting: Suspend the rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.
-
Viability Check: Test the viability of the endothelium by assessing the relaxation response to acetylcholine after pre-constriction with a vasoconstrictor like phenylephrine.
-
Vasoconstriction Assay: In endothelium-denuded rings, add cumulative concentrations of this compound and record the increase in tension.
-
Vasodilation Assay: In endothelium-intact rings, pre-constrict the vessels with phenylephrine to a stable plateau, then add cumulative concentrations of this compound and record the relaxation (decrease in tension).
-
Data Analysis: Express the responses as a percentage of the maximal contraction or relaxation. Plot the concentration-response curves and calculate the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin B receptor. Its high selectivity allows for the specific probing of ETB receptor-mediated signaling pathways and functions. The experimental protocols provided in this guide offer a foundation for researchers to utilize this compound effectively in their studies. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the endothelin system in health and disease.
References
- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. [jci.org]
- 7. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-3020: A Selective Endothelin B Receptor Agonist for Cardiovascular Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BQ-3020, a potent and highly selective agonist for the endothelin B (ETB) receptor. This compound serves as a critical tool for investigating the complex role of the endothelin system in cardiovascular regulation. This document details its biochemical properties, its effects on vascular tone, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Concepts: this compound and the Endothelin System
The endothelin system plays a pivotal role in vascular homeostasis, primarily through the actions of endothelin-1 (ET-1), a potent vasoconstrictor peptide. Its effects are mediated by two G-protein coupled receptor subtypes: ETA and ETB. While ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction, the function of ETB receptors is more complex. ETB receptors are found on both endothelial cells, where their activation typically leads to vasodilation via the release of nitric oxide (NO) and prostacyclin, and on smooth muscle cells, where they can also mediate vasoconstriction.
This compound is a linear peptide analog of ET-1, specifically designed to be a highly selective agonist for the ETB receptor. Its selectivity allows for the targeted investigation of ETB receptor function, dissecting its contributions to cardiovascular control from those of the ETA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the binding and functional properties of this compound across various experimental systems.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Radioligand | Preparation | Value | Reference(s) |
| IC50 | [¹²⁵I]ET-1 | Porcine Cerebellar Membranes (ETB) | 0.2 nM | [1] |
| IC50 | [¹²⁵I]ET-1 | Porcine Aortic Vascular Smooth Muscle Cells (ETA) | 940 nM | [1] |
| IC50 | [¹²⁵I]this compound | Porcine Cerebellum | 0.07-0.17 nM | [1] |
| Kd | [¹²⁵I]this compound | Porcine Cerebellar Membranes | 34.4 pM | [1] |
| Kd | [¹²⁵I]this compound | Rat Cerebellum | 31 pM | [2][3] |
| Ki | [¹²⁵I]this compound | Rat Cerebellum (vs. ET-1) | 55-110 pM | [3] |
| KDETA | [¹²⁵I]-ET-1 | Human Heart | 2.04 ± 0.21 µM | [4] |
| KDETB | [¹²⁵I]-ET-1 | Human Heart | 1.38 ± 0.72 nM | [4] |
| Bmax | [¹²⁵I]this compound | Rat Cerebellum | 570 fmol/mg protein | [2][3] |
Table 2: Functional Activity of this compound in Cardiovascular Preparations
| Effect | Preparation | Parameter | Value | Reference(s) |
| Vasoconstriction | Rabbit Pulmonary Artery | EC50 | 0.57 nM | [5] |
| Vasoconstriction | Human Forearm Resistance Vessels | % Change from Baseline | -27 ± 7% | [6][7] |
| Venoconstriction | Human Dorsal Hand Vein | % Change from Baseline | -16 ± 7% | [6][7] |
Signaling Pathways of this compound Action
Activation of the ETB receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, the ETB receptor can couple to various G proteins, leading to diverse physiological responses. The primary pathway leading to vasodilation involves the activation of Gq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which, along with DAG, activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.
References
- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Endothelin B Receptor Function with BQ-3020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endothelin B (ETB) receptor and the utility of the selective agonist, BQ-3020, in elucidating its function. This document details the pharmacological properties of this compound, its mechanism of action, and comprehensive protocols for key experimental assays.
Introduction to the Endothelin B Receptor and this compound
The endothelin system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The system comprises three potent vasoactive peptides (endothelin-1, -2, and -3) that exert their effects through two G protein-coupled receptors (GPCRs): the endothelin A (ETA) and endothelin B (ETB) receptors.[1] While ETA receptors, primarily located on vascular smooth muscle cells, are mainly responsible for vasoconstriction, the function of ETB receptors is more complex and depends on their cellular location.[1][2]
Endothelial ETB receptors are known to mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[1][2] They are also involved in the clearance of circulating endothelin-1 (ET-1).[3] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[1][4] This dual functionality makes the ETB receptor a compelling target for therapeutic intervention and basic research.
This compound is a potent and highly selective synthetic peptide agonist for the ETB receptor.[5][6] Its linear structure is an analog of ET-1.[4][7] This selectivity allows for the specific investigation of ETB receptor function, distinguishing its effects from those mediated by the ETA receptor.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the ETB receptor across various species and tissues. The following tables summarize the quantitative data from multiple studies, providing a comprehensive pharmacological profile.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Parameter | Receptor | Species/Tissue | Value | Reference(s) |
| IC50 | ETB | Porcine Cerebellar Membranes | 0.2 nM | [7][8] |
| ETA | Aortic Vascular Smooth Muscle Cells | 940 nM | [7] | |
| Ki | ETB | Human | 0.18 nM | [5][6] |
| ETA | Human | 970 nM | [5][6] | |
| Kd | ETB ([125I]this compound) | Porcine Cerebellar Membranes | 34.4 pM | [7] |
| ETB ([125I]this compound) | Rat Cerebellum | 31 pM | [9] | |
| ETB ([18F]this compound) | Human Left Ventricle | 0.34 ± 0.10 nM | [10][11] | |
| Bmax | ETB ([18F]this compound) | Human Left Ventricle | 9.23 ± 3.70 fmol/mg protein | [10][11] |
| ETB ([125I]this compound) | Rat Cerebellum | 570 fmol/mg protein | [9] |
Table 2: Functional Activity of this compound
| Assay | Tissue/Cell Line | Effect | Parameter | Value | Reference(s) |
| Vasoconstriction | Rabbit Pulmonary Artery | Contraction | EC50 | 0.57 nM | [2][8] |
| Smooth Muscle Relaxation | Pig Urinary Bladder Neck | Relaxation | - | Concentration-dependent | [8] |
| Forearm Blood Flow | Human (in vivo) | Reduction | % Change | -27 ± 7% | [4][12] |
| Hand Vein Diameter | Human (in vivo) | Reduction | % Change | -16 ± 7% | [4][12] |
| Cancer Pain Attenuation | Mouse Model | Antinociception | % Attenuation | ~50% | [2][8] |
Signaling Pathways of the ETB Receptor
Activation of the ETB receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The ETB receptor is known to couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects.[1][13] The primary and most well-characterized pathway involves coupling to Gq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[14] In endothelial cells, the rise in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide and subsequent vasodilation.[2]
Caption: ETB receptor signaling via the Gq-PLC pathway.
Experimental Protocols
Detailed methodologies for key experiments to investigate ETB receptor function using this compound are provided below.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the ETB receptor using a radiolabeled ligand such as [125I]ET-1.
Caption: Workflow for a radioligand binding assay.
a. Materials:
-
Membrane Preparation: Cells or tissues expressing ETB receptors (e.g., porcine cerebellum, CHO-ETB cells).
-
Radioligand: [125I]ET-1.
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
b. Method:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [125I]ET-1 (at a concentration near its Kd).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled ETB receptors by this compound.
Caption: Workflow for a calcium mobilization assay.
a. Materials:
-
Cells: A cell line stably expressing the ETB receptor (e.g., HEK293-ETB or CHO-ETB).
-
Agonist: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Probenecid (to inhibit dye leakage).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection.
b. Method:
-
Cell Culture: Seed the ETB-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in assay buffer, often containing probenecid (e.g., 2.5 mM), for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Stimulation: Inject varying concentrations of this compound into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 1-2 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
In Vitro Vasoconstriction/Vasodilation Assay (Organ Bath)
This protocol assesses the effect of this compound on the contractility of isolated blood vessel rings.
a. Materials:
-
Tissue: Isolated blood vessels (e.g., rabbit pulmonary artery, porcine coronary artery).
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
Agonist: this compound.
-
Pre-constricting agent (for vasodilation studies): Phenylephrine, U-46619, or KCl.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
b. Method:
-
Tissue Preparation: Dissect the blood vessel and cut it into rings (2-4 mm in length).
-
Mounting: Mount the rings in the organ bath chambers filled with PSS, maintained at 37°C and continuously gassed. One end of the ring is fixed, and the other is attached to a force transducer.
-
Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60-90 minutes, with periodic washes with fresh PSS.
-
Viability Check: Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). For vasodilation studies, also check for functional endothelium by pre-constricting with an agent like phenylephrine and then inducing relaxation with acetylcholine.
-
Experiment:
-
Vasoconstriction: Add cumulative concentrations of this compound to the bath and record the increase in tension until a maximal response is achieved.
-
Vasodilation: Pre-constrict the rings to a submaximal level. Once the contraction is stable, add cumulative concentrations of this compound and record the relaxation (decrease in tension).
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal KCl-induced contraction. Express relaxation as a percentage of the pre-constriction. Plot the response against the log concentration of this compound to determine the EC50 (for contraction) or IC50 (for relaxation) and the maximal effect (Emax).
Conclusion
This compound is an invaluable tool for the specific investigation of ETB receptor pharmacology. Its high selectivity allows for the decoupling of ETB-mediated effects from those of the ETA receptor. The data and protocols presented in this guide provide a robust framework for researchers to design and execute experiments aimed at understanding the multifaceted role of the ETB receptor in health and disease, and to explore its potential as a therapeutic target.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ETB Endothelin Receptor Cell Line – Cells Online [cells-online.com]
- 3. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magic™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Differences in Endothelin B Receptor Isoforms Expression and Function in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional coupling of G proteins to endothelin receptors is ligand and receptor subtype specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Endothelin-1 enhances oxidative stress, cell proliferation and reduces apoptosis in human umbilical vein endothelial cells: role of ETB receptor, NADPH oxidase and caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of BQ-3020 on Vascular Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2] As a linear analog of endothelin-1 (ET-1), this compound provides a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in the vasculature.[3] This technical guide offers a comprehensive overview of the effects of this compound on vascular smooth muscle cells (VSMCs), with a focus on its binding characteristics, functional effects on vascular tone, and its role in cellular signaling and proliferation. Detailed experimental protocols and visual representations of key pathways are provided to support further research and drug development efforts in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with endothelin receptors and its functional effects on vascular tissues.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Ligand | Preparation | Assay Type | Affinity Metric | Value (nM) | Reference(s) |
| ETB | [¹²⁵I]ET-1 | Porcine Cerebellar Membranes | Competition Binding | IC₅₀ | 0.2 | [1] |
| ETA | [¹²⁵I]ET-1 | Aortic Vascular Smooth Muscle Cells (VSMC) | Competition Binding | IC₅₀ | 940 | [1] |
| ETB | This compound | Human ETB Receptors | Competition Binding | Kᵢ | 0.18 | [4][5] |
| ETA | This compound | Human ETA Receptors | Competition Binding | Kᵢ | 970 | [4][5] |
| ETB | This compound | Human Heart | Competition Binding | KD | 1.38 ± 0.72 | [6] |
| ETA | This compound | Human Heart | Competition Binding | KD | 2040 ± 210 | [6] |
Table 2: Functional Effects of this compound on Vascular Tone
| Effect | Tissue/Model | Agonist/Antagonist | Metric | Value | Reference(s) |
| Vasoconstriction | Rabbit Pulmonary Artery | This compound | EC₅₀ | 0.57 nM | [2] |
| Vasoconstriction | Human Forearm Resistance Vessels | This compound (50 pmol/min infusion) | % Change from Baseline | -27 ± 7% | [7][8] |
| Venoconstriction | Human Hand Veins | This compound (50 pmol/min infusion) | % Change from Baseline | -16 ± 7% | [7][8] |
| Intracellular Ca²⁺ Increase | Rabbit Aortic VSMC | This compound | Effect on ET-1 induced [Ca²⁺]ᵢ | No effect | [9] |
Signaling Pathways
Activation of the ETB receptor on vascular smooth muscle cells by this compound initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as contraction and proliferation. The primary signaling pathway involves the coupling of the ETB receptor to G-proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, ETB receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle cells.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
[¹²⁵I]-ET-1 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microplate, add the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value.
Measurement of Intracellular Calcium ([Ca²⁺]ᵢ)
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium in VSMCs in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Pluronic F-127
-
This compound solution
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Culture VSMCs on glass coverslips until they reach the desired confluency.
-
Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular Fura-2 AM.
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Introduce this compound into the perfusion solution at the desired concentration.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
Calculate the ratio of fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.
Assessment of Vasoconstriction in Isolated Arteries
This protocol details the use of a wire myograph to measure the contractile response of isolated arterial segments to this compound.
Materials:
-
Isolated artery segments (e.g., rabbit pulmonary artery)
-
Wire myograph system
-
Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂
-
This compound solutions of varying concentrations
-
Force transducer and data acquisition system
Procedure:
-
Dissect the desired artery and cut it into small rings (2-4 mm in length).
-
Mount the arterial rings on the wires of the myograph in a chamber filled with PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
To test the viability of the tissue, contract the rings with a high-potassium solution (e.g., 60 mM KCl).
-
Wash the rings with PSS and allow them to return to baseline tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the chamber at set intervals.
-
Record the isometric tension developed by the arterial rings at each concentration.
-
Analyze the data to determine the EC₅₀ and maximal contractile response to this compound.
Vascular Smooth Muscle Cell Proliferation Assay (BrdU Incorporation)
This protocol describes a method to quantify VSMC proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA.
Materials:
-
Cultured vascular smooth muscle cells in a 96-well plate
-
Serum-free or low-serum medium for synchronization
-
This compound solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., conjugated to horseradish peroxidase)
-
Substrate for the enzyme conjugate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed VSMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by incubating them in serum-free or low-serum medium for 24-48 hours.
-
Treat the cells with various concentrations of this compound in the presence of a low concentration of serum or other mitogens.
-
Add BrdU labeling solution to each well and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate the cells with an anti-BrdU antibody.
-
Wash the cells to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows for investigating the effects of this compound on vascular smooth muscle cells.
Conclusion
This compound is a critical tool for investigating the multifaceted roles of the ETB receptor in vascular smooth muscle cell physiology and pathology. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways and functional responses. This guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. A thorough understanding of the effects of this compound on VSMCs is paramount for the development of novel therapeutic strategies targeting the endothelin system in cardiovascular diseases.
References
- 1. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Inhibitors of the MAPK/ NF-κB pathway attenuate the upregulation of the ETB receptor mediated by high glucose in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells [scienceon.kisti.re.kr]
- 6. The Role of Endothelin 1 in Activation of Vascular Smooth Muscle Cells in Systemic Sclerosis; Increased Cell Proliferation and Resistance to Apoptosis Mediated By Endotehlin B Receptors - ACR Meeting Abstracts [acrabstracts.org]
- 7. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry [jove.com]
A Technical Guide to the Downstream Signaling Pathways Activated by BQ-3020
Abstract
BQ-3020 is a potent and highly selective synthetic peptide agonist for the Endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) integral to a myriad of physiological processes. Its selectivity makes it an invaluable tool for elucidating the specific roles of ETB receptor signaling, distinct from the often-confounding effects of Endothelin A (ETA) receptor activation. This technical guide provides an in-depth exploration of the primary downstream signaling cascades initiated by this compound binding to the ETB receptor. We will detail the activation of key pathways, including the Gαq/Phospholipase C (PLC) axis leading to nitric oxide-mediated vasodilation, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway implicated in vasoconstriction and cellular proliferation. Furthermore, we will discuss the potential crosstalk with the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This document summarizes key quantitative binding and activity data, provides detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions.
The Core Signaling Hub: The Endothelin B (ETB) Receptor
This compound exerts its effects by binding to the ETB receptor, a class A rhodopsin-like GPCR.[1] Upon agonist binding, the receptor undergoes a conformational change, enabling it to couple with and activate various heterotrimeric G proteins. The specific G protein activated dictates the subsequent downstream signaling cascade. The ETB receptor is known to couple primarily to Gαq and Gαi, and in some cellular contexts, to Gαs.[1] This promiscuous coupling allows for the activation of multiple effector enzymes and a diverse range of cellular responses.
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. A summary of these key parameters is presented below, providing a quantitative basis for its use as a selective ETB agonist.
Table 1: Receptor Binding Affinity and Selectivity
| Parameter | Value | Species/Tissue/Cell Line | Comments | Reference |
| IC₅₀ (ETB) | 0.2 nM | Porcine Cerebellar Membranes | Displacement of [¹²⁵I]ET-1. | [2][3][4] |
| IC₅₀ (ETA) | 970 nM | Human Receptors | Demonstrates high selectivity for ETB over ETA. | |
| Selectivity Ratio | ~4,700-fold | Porcine/Human | Ratio of IC₅₀ (ETA) / IC₅₀ (ETB). | [3] |
| Kd | 34.4 pM | Porcine Cerebellar Membranes | High-affinity binding of [¹²⁵I]this compound. | [3] |
| Kd | 63 pM | Rat Cerebellum | [¹²⁵I]-BQ3020 binding. | [5] |
| Kd | 112 pM | CHO cells (human ETB clone) | [¹²⁵I]-BQ3020 binding. | [5] |
| Kd | 0.34 nM | Human Left Ventricle | [¹⁸F]-BQ3020 binding. | [6] |
Table 2: Functional Activity and Potency
| Parameter | Value | Experimental System | Comments | Reference |
| EC₅₀ | 0.57 nM | Rabbit Pulmonary Arteries | Potent dose-dependent vasoconstriction. | [2][4] |
| Bmax | 570 fmol/mg protein | Rat Cerebellum | [¹²⁵I]BQ3020 binding capacity. | [7] |
| Bmax | 9.23 fmol/mg protein | Human Left Ventricle | [¹⁸F]-BQ3020 binding capacity. | [6] |
| Bmax | 20 pmol/mg protein | CHO cells (human ETB clone) | [¹²⁵I]-BQ3020 binding capacity. | [5] |
Major Downstream Signaling Pathways
Activation of the ETB receptor by this compound triggers distinct signaling cascades depending on the cell type and the specific G proteins engaged.
Gαq/PLC Pathway: The Driver of Vasodilation
In endothelial cells, the ETB receptor is a key regulator of vascular tone, primarily mediating vasodilation through the production of nitric oxide (NO).[4][8]
-
Receptor-G Protein Coupling: this compound binds to the ETB receptor, causing it to activate the Gαq subunit.
-
PLC Activation: The activated Gαq subunit stimulates Phospholipase C-β (PLCβ).
-
Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8]
-
eNOS Activation: The rise in intracellular Ca²⁺, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS).
-
NO Production & Diffusion: eNOS synthesizes NO from L-arginine. As a small, lipophilic gas, NO rapidly diffuses from the endothelial cell into adjacent vascular smooth muscle cells (VSMCs).
-
VSMC Relaxation: In VSMCs, NO activates soluble guanylate cyclase (sGC), which converts GTP to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a decrease in intracellular Ca²⁺ and ultimately, smooth muscle relaxation and vasodilation.[8]
MAPK/ERK Pathway: A Route to Vasoconstriction and Mitogenesis
While ETB receptors on endothelial cells typically cause vasodilation, those located on vascular smooth muscle cells (VSMCs) can mediate vasoconstriction and cell proliferation.[1][8] This dual role is a critical aspect of endothelin biology. The activation of the MAPK/ERK pathway is central to these effects.
-
G Protein and PLC Activation: Similar to the endothelial pathway, this compound binding to ETB receptors on VSMCs activates Gαq and PLCβ, generating DAG and IP₃.[9]
-
PKC Activation: The increase in intracellular Ca²⁺ (from IP₃) and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Src Kinase Activation: A critical step involves the Gαq/PLCβ/Ca²⁺ cascade leading to the activation of Src family tyrosine kinases.[9]
-
Ras/Raf/MEK/ERK Cascade: Activated PKC and Src converge on the canonical MAPK cascade. This involves the sequential activation of the small GTPase Ras, followed by the serine/threonine kinases Raf, MEK1/2, and finally ERK1/2 (also known as p44/p42 MAPK).[10][11]
-
Downstream Effects: Activated (phosphorylated) ERK translocates to the nucleus, where it phosphorylates and activates transcription factors like AP-1 and Elk-1.[12][13] This leads to the transcription of genes involved in cell proliferation, hypertrophy, and the contractile apparatus, resulting in mitogenesis and vasoconstriction.[8][12]
PI3K/Akt Pathway: A Putative Role in Cell Survival
While direct studies extensively linking this compound to the PI3K/Akt pathway are less common, the activation of this crucial survival pathway is a known consequence of GPCR signaling, including for Gαq-coupled receptors.[14] It is a plausible downstream target contributing to the proliferative and anti-apoptotic effects of ETB receptor activation.
-
PI3K Activation: Upon this compound binding, PI3K can be activated through several mechanisms. The Gβγ subunits dissociated from Gαi (if coupled) can directly recruit and activate PI3K. Alternatively, Src activation downstream of Gαq can also lead to the tyrosine phosphorylation and activation of PI3K regulatory subunits.[14]
-
PIP₃ Generation: Activated PI3K phosphorylates PIP₂ at the 3' position of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[15]
-
Akt Recruitment and Activation: PIP₃ acts as a docking site on the plasma membrane for proteins with a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and PDK1. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2.
-
Cell Survival Signaling: Activated Akt phosphorylates a host of downstream targets to promote cell survival, growth, and proliferation.[16][17] Key substrates include:
-
BAD: Phosphorylation of this pro-apoptotic protein causes it to be sequestered in the cytoplasm, preventing it from inhibiting the anti-apoptotic protein Bcl-2.[16]
-
GSK3β: Phosphorylation inhibits this kinase, leading to increased levels of cyclin D1 and promoting cell cycle progression.[16]
-
FOXO Transcription Factors: Phosphorylation leads to their exclusion from the nucleus, preventing the transcription of genes involved in apoptosis and cell cycle arrest.[16]
-
Key Experimental Protocols
The characterization of this compound signaling pathways relies on a suite of established biochemical and cell-based assays.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (IC₅₀, Ki) of this compound for endothelin receptors.
-
Membrane Preparation: Homogenize tissue rich in the target receptor (e.g., porcine cerebellum for ETB) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1 or [¹²⁵I]this compound), the membrane preparation, and a range of concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 40-60 minutes).[5]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot for ERK1/2 Phosphorylation
This method quantifies the activation of the MAPK/ERK pathway by measuring the phosphorylation status of ERK.[11]
-
Cell Culture and Starvation: Culture appropriate cells (e.g., human aortic smooth muscle cells) to sub-confluence. Starve the cells in a serum-free medium for several hours (e.g., 12-24h) to reduce basal kinase activity.
-
Stimulation: Treat the starved cells with this compound at the desired concentration for various time points (e.g., 0, 5, 10, 30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: Strip the membrane of the first set of antibodies and reprobe with a primary antibody for total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensity for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.
Conclusion
This compound is a powerful pharmacological tool that selectively activates the ETB receptor, initiating a complex and cell-type-dependent array of signaling events. In endothelial cells, it primarily signals through the Gαq/PLC/Ca²⁺/eNOS pathway to produce NO, a key mediator of vasodilation. Conversely, in vascular smooth muscle cells, this compound can engage the Gαq/PLC/PKC and Src-dependent MAPK/ERK cascade, leading to vasoconstriction and mitogenesis. Furthermore, plausible crosstalk with the pro-survival PI3K/Akt pathway underscores the multifaceted role of ETB receptor signaling in cellular homeostasis, proliferation, and survival. A thorough understanding of these downstream pathways, supported by the quantitative data and experimental frameworks presented herein, is essential for researchers investigating the physiological and pathophysiological roles of the ETB receptor and for professionals developing novel therapeutics targeting this system.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. [125I]-BQ3020, a potent ETB-selective agonist, displays species differences in its binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of endothelin receptors to the ERK/MAP kinase pathway. Roles of palmitoylation and G(alpha)q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transmembrane helix 7 of the endothelin B receptor regulates downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Both mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinases (ERK) 1/2 and phosphatidylinositide-3-OH kinase (PI3K)/Akt pathways regulate activation of E-twenty-six (ETS)-like transcription factor 1 (Elk-1) in U138 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-genome CRISPR screening identifies PI3K/AKT as a downstream component of the oncogenic GNAQ-focal adhesion kinase signaling circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
BQ-3020 in Cancer Pain Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pain is a debilitating symptom for a significant percentage of cancer patients, often proving resistant to conventional opioid therapies. The endothelin (ET) system, particularly the endothelin B (ETB) receptor, has emerged as a promising target for novel analgesic strategies in the context of cancer-related pain. BQ-3020, a highly potent and selective ETB receptor agonist, has demonstrated significant antinociceptive effects in preclinical cancer pain models. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, quantitative data from relevant studies, and the underlying signaling pathways involved in its analgesic properties.
Core Mechanism of Action
This compound is a linear peptide analog of endothelin-1 (ET-1) that acts as a selective agonist for the endothelin B (ETB) receptor.[1] Its analgesic effect in the context of cancer pain is primarily mediated through a peripheral mechanism involving the release of endogenous opioids. Activation of ETB receptors on keratinocytes in the vicinity of the tumor microenvironment is believed to trigger the secretion of β-endorphin.[2][3] This locally released β-endorphin then acts on μ-opioid receptors expressed on the peripheral terminals of nociceptive (pain-sensing) neurons, leading to hyperpolarization and a reduction in pain signaling.[2][3] This proposed mechanism is supported by findings that the analgesic effect of ETB receptor agonists can be reversed by opioid antagonists such as naloxone.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies, providing a comparative overview of its binding affinity and analgesic efficacy.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Receptor | Species | Tissue/Cell Line | Value | Reference(s) |
| IC₅₀ | ETB | Porcine | Cerebellar membranes | 0.2 nM | [4][5] |
| IC₅₀ | ETA | Porcine | Aortic vascular smooth muscle cells | 940 nM | [4] |
| Kᵢ | ETB | Human | Recombinant | 0.18 nM | [6][7] |
| Kᵢ | ETA | Human | Recombinant | 970 nM | [6][7] |
| Kd | ETB | Rat | Cerebellum | 31 pM | [8][9] |
| K_d_ | ETB | Human | Kidney | 0.36 nM | [10] |
Table 2: In Vivo Analgesic Efficacy of this compound in a Squamous Cell Carcinoma (SCC) Mouse Model
| Animal Model | Administration Route | Dose | Pain Assessment | Outcome | Reference(s) |
| SCC-induced pain in mice | Intratumoral | 3 mg/kg (single dose) | Paw withdrawal threshold | Attenuated cancer pain by approximately 50% for up to 3 hours post-injection. Increased paw withdrawal thresholds compared to vehicle. | [5] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound in a cancer pain research model.
Squamous Cell Carcinoma (SCC) Induced Cancer Pain Model in Mice
This protocol describes the induction of a squamous cell carcinoma in the mouse hind paw to create a localized cancer pain model.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human cancer cell lines.
-
Cell Line: A human oral squamous cell carcinoma cell line is cultured under standard conditions.
-
Tumor Induction:
-
Harvest SCC cells and resuspend them in a suitable medium (e.g., PBS) at a specific concentration.
-
Anesthetize the mouse.
-
Inject a defined volume of the cell suspension (e.g., 20 µL) subcutaneously into the plantar surface of the hind paw.
-
-
Pain Behavior Assessment:
-
Allow the tumor to grow for a specified period (e.g., 4 to 18 days) during which pain behaviors develop.
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Assess pain-related behaviors at regular intervals.
-
Assessment of Mechanical Allodynia using Von Frey Filaments
This method is used to quantify the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the mouse in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply the von Frey filament to the plantar surface of the tumor-bearing paw with increasing force until the filament bends.
-
A positive response is recorded as a sharp withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Intratumoral Administration of this compound
This protocol outlines the direct injection of this compound into the tumor.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentration.
-
Injection Procedure:
-
Gently restrain the mouse.
-
Using a fine-gauge needle (e.g., 30-gauge), inject a small volume (e.g., 20 µL) of the this compound solution directly into the established tumor on the hind paw.
-
-
Post-Injection Monitoring: Assess pain behaviors at various time points after injection to determine the onset and duration of the analgesic effect.
Mandatory Visualization
Signaling Pathway of this compound-Induced Analgesia
Caption: Signaling pathway of this compound-induced peripheral analgesia.
Experimental Workflow for Evaluating this compound in a Cancer Pain Model
Caption: Experimental workflow for this compound evaluation in a cancer pain model.
Conclusion
This compound represents a promising therapeutic agent for the management of cancer pain, operating through a distinct peripheral mechanism that leverages the body's endogenous opioid system. Its high selectivity for the ETB receptor minimizes the potential for off-target effects associated with non-selective endothelin receptor modulation. The data presented in this guide highlight its potent analgesic properties in a relevant preclinical model. Further research is warranted to fully elucidate the dose-response relationship, long-term efficacy, and safety profile of this compound. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of ETB receptor agonists in the challenging field of cancer pain management.
References
- 1. The calcium-sensing receptor regulates epidermal intracellular Ca2+ signaling and reepithelialization after wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Signal transduction for proliferation and differentiation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 8. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of a lasso peptide bound ETB receptor provides insights into the mechanism of GPCR inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of BQ-3020: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes, including vasoconstriction, vasodilation, and cell proliferation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
Endothelin receptors, primarily of the ETA and ETB subtypes, are key regulators of vascular tone and cellular growth. This compound, a linear peptide fragment of endothelin-1 (ET-1), has emerged as a critical tool for elucidating the specific roles of the ETB receptor due to its high selectivity. Understanding the pharmacological profile of this compound is essential for its application in cardiovascular research and as a potential therapeutic agent.
Receptor Binding Profile
This compound exhibits a high affinity and remarkable selectivity for the ETB receptor over the ETA receptor. This selectivity has been consistently demonstrated across various tissues and species.
Binding Affinity and Selectivity
The binding characteristics of this compound have been determined through competitive radioligand binding assays, typically using [¹²⁵I]-ET-1 or [¹²⁵I]-BQ-3020. The quantitative data from these studies are summarized in the tables below.
Table 1: this compound Binding Affinity (Ki) at Human Endothelin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| ETB | 0.18 | [1] |
| ETA | 970 | [1] |
Table 2: this compound Inhibitory Concentration (IC50) in Various Tissues
| Tissue | Receptor Subtype | Radioligand | IC50 (nM) | Reference |
| Porcine Cerebellar Membranes | ETB | [¹²⁵I]-ET-1 | 0.2 | [2] |
| Aortic Vascular Smooth Muscle Cells | ETA | [¹²⁵I]-ET-1 | 940 | [2] |
Table 3: this compound Dissociation Constant (Kd) in Various Tissues
| Tissue | Radioligand | Kd (pM) | Reference |
| Porcine Cerebellar Membranes | [¹²⁵I]-BQ-3020 | 34.4 | [2] |
| Rat Cerebellum | [¹²⁵I]-BQ-3020 | 31 |
Functional Activity
This compound acts as a potent agonist at the ETB receptor, eliciting a range of functional responses, most notably affecting vascular tone.
In Vitro Vasoconstriction and Vasodilation
The functional potency of this compound has been assessed in isolated blood vessel preparations. Depending on the specific vascular bed and the location of ETB receptors (on smooth muscle or endothelial cells), this compound can induce either vasoconstriction or vasodilation.
Table 4: this compound Functional Potency (EC50)
| Tissue | Functional Response | EC50 (nM) | Reference |
| Rabbit Pulmonary Artery | Vasoconstriction | 0.57 |
Signaling Pathways
The ETB receptor is a GPCR that couples to multiple G-protein subtypes, primarily Gq and Gi, and to a lesser extent, Gs. Activation of these pathways by this compound initiates a cascade of intracellular events.
Gq-Mediated Pathway
Binding of this compound to the ETB receptor predominantly activates the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Figure 1. Gq-mediated signaling pathway of the ETB receptor.
Gi-Mediated Pathway
The ETB receptor can also couple to the Gi alpha subunit. Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 2. Gi-mediated signaling pathway of the ETB receptor.
Experimental Protocols
The following are illustrative protocols for key experiments used to characterize the pharmacological profile of this compound. These should be adapted and optimized for specific laboratory conditions and research questions.
Radioligand Binding Assay (Competition)
This protocol describes a method to determine the binding affinity (Ki) of this compound for the ETB receptor using a competition binding assay with a radiolabeled ligand.
Figure 3. General workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing ETB receptors
-
[¹²⁵I]-ET-1 (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and vials
Procedure:
-
Preparation: Dilute cell membranes in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration close to its Kd.
-
Incubation: In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled ET-1 (for non-specific binding), 50 µL of the this compound serial dilutions, 50 µL of the radioligand solution, and 50 µL of the membrane suspension.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay
This protocol outlines a method to assess the functional potency of this compound by measuring its effect on the contractility of isolated arterial rings.
Materials:
-
Isolated arterial segments (e.g., rabbit pulmonary artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect the artery and cut it into 2-3 mm rings. Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high-potassium solution (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Cumulative Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the isometric tension continuously.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by the high-potassium solution. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).
Conclusion
This compound is an invaluable pharmacological tool for the specific investigation of ETB receptor function. Its high affinity and selectivity, coupled with its potent agonist activity, make it ideal for in vitro and in vivo studies. The detailed understanding of its pharmacological profile and the associated signaling pathways is crucial for advancing our knowledge of the endothelin system and for the development of novel therapeutic strategies targeting the ETB receptor.
References
Methodological & Application
BQ-3020 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2][3] As a linear analog of endothelin-1, this compound has become a valuable tool in cardiovascular research and beyond, facilitating the investigation of ETB receptor function and its downstream signaling pathways.[2] These application notes provide detailed protocols for key in vitro experiments utilizing this compound, including receptor binding assays, cell proliferation and apoptosis assays, and functional assessments of vasoconstriction. Additionally, quantitative data from published studies are summarized, and a diagram of the ETB receptor signaling pathway is presented to provide a comprehensive resource for researchers.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
Table 1: Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Radioligand | Reference |
| IC50 | 0.2 nM | Porcine cerebellar membranes | [¹²⁵I] ET-1 | [1][2] |
| IC50 | 940 nM | Aortic vascular smooth muscle cells (ETA receptors) | [¹²⁵I] ET-1 | [2] |
| IC50 | 0.07-0.17 nM | Porcine cerebellar membranes | [¹²⁵I]this compound | [2] |
| Ki | 0.18 nM | Human ETB receptors | - | [3] |
| Ki | 970 nM | Human ETA receptors | - | [3] |
| Kd | 34.4 pM | Porcine cerebellar membranes | [¹²⁵I]this compound | [2] |
| Kd | 31 pM | Rat cerebellum | [¹²⁵I]this compound | [4] |
| Kd | 0.36 ± 0.06 nM | Human kidney | [¹²⁵I]this compound | [5] |
| Kd | 0.34 ± 0.10 nM | Human left ventricle | [¹⁸F]-BQ3020 | [6][7] |
| Bmax | 570 fmol/mg protein | Rat cerebellum | [¹²⁵I]this compound | [4] |
| Bmax | 9.23 ± 3.70 fmol/mg protein | Human left ventricle | [¹⁸F]-BQ3020 | [6][7] |
Table 2: Functional Activity
| Parameter | Value | Tissue/Assay | Reference |
| EC50 | 0.57 nM | Vasoconstriction in rabbit pulmonary arteries | [1] |
Signaling Pathway
This compound, as a selective ETB receptor agonist, activates downstream signaling cascades upon binding to its G-protein coupled receptor. The ETB receptor is known to couple to various G proteins, including Gq, Gi, and Gs, leading to diverse cellular responses. A simplified representation of the primary signaling pathway is depicted below.
Caption: this compound activates the ETB receptor, initiating downstream signaling.
Experimental Protocols
The following are detailed protocols for common in vitro assays adapted for use with this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the ETB receptor.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells or tissues expressing ETB receptors (e.g., porcine cerebellum, CHO cells transfected with human ETB receptor).
-
[¹²⁵I]this compound (radioligand).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]this compound (e.g., 25-50 pM).
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M) for competition binding.
-
For total binding, add only radioligand and buffer.
-
For non-specific binding, add radioligand and a high concentration of unlabeled endothelin-1 (e.g., 1 µM).
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total and competitor-displaced binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of unlabeled this compound to determine the IC50 value. The Kd can be calculated from saturation binding experiments.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation in response to this compound.
Materials:
-
A suitable cell line expressing ETB receptors (e.g., vascular smooth muscle cells, endothelial cells).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium alone).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle control.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
A suitable cell line expressing ETB receptors.
-
Complete cell culture medium.
-
This compound.
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI).
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.
Conclusion
This compound is a critical research tool for elucidating the physiological and pathological roles of the ETB receptor. The protocols provided herein offer standardized methods for investigating the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. The quantitative data and signaling pathway information serve as a valuable reference for experimental design and data interpretation in the study of endothelin signaling.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. kumc.edu [kumc.edu]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Use of BQ-3020 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the in vivo use of BQ-3020, a selective endothelin ETB receptor agonist, in various mouse models. The information is intended to assist in the design and execution of experiments to investigate the physiological and pathological roles of the ETB receptor.
Introduction to this compound
This compound is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2] The endothelin system, consisting of endothelin peptides and their receptors (ETA and ETB), plays a crucial role in vascular homeostasis and is implicated in a variety of diseases. The ETB receptor is known for its dual role in mediating both vasodilation (primarily through activation on endothelial cells) and vasoconstriction (when activated on smooth muscle cells).[3] Activation of ETB receptors is being investigated for its therapeutic potential in cardiovascular diseases, cancer, and neuroprotection.[4]
Chemical Properties:
| Property | Value |
| CAS Number | 143113-45-5 |
| Molecular Formula | C₉₆H₁₄₀N₂₀O₂₅S |
| Molecular Weight | 2006.32 g/mol |
| Sequence | Ac-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp |
| Solubility | Soluble to 0.50 mg/ml in 0.03M sodium bicarbonate solution.[1][5] |
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the ETB receptor, a G-protein coupled receptor (GPCR). The ETB receptor is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse downstream signaling cascades.[6][7][8][9][10]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi Pathway: Coupling to the Gi protein results in the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Gs Pathway: While some studies suggest potential coupling to Gs, leading to adenylyl cyclase activation and increased cAMP, other evidence indicates this coupling may be weak or indirect.[6][7][10]
-
Downstream Effectors: The activation of these primary signaling pathways can further engage other important cellular signaling networks, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and migration.[6][11]
Below is a diagram illustrating the primary signaling pathways activated by this compound through the ETB receptor.
Experimental Protocols for In Vivo Mouse Models
General Preparation of this compound for In Vivo Administration
Vehicle Preparation:
This compound is soluble in 0.03M sodium bicarbonate solution.[1][5] For in vivo use, it is recommended to prepare a stock solution in this vehicle. The final injection solution should be sterile-filtered (e.g., using a 0.22 µm syringe filter) before administration.
Example Stock Solution Preparation (1 mg/mL):
-
Weigh out 1 mg of this compound powder.
-
Dissolve in 1 mL of sterile 0.03M sodium bicarbonate solution.
-
Vortex gently until fully dissolved.
-
Sterile-filter the solution.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Stability under these conditions should be validated by the end-user.
Cancer Pain Mouse Model
This protocol is based on studies demonstrating the analgesic effects of this compound in a mouse model of cancer-induced bone pain.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Utilize a suitable mouse strain for cancer-induced bone pain, such as C57BL/6 mice.
-
Tumor Induction: Induce bone cancer by injecting a suspension of cancer cells (e.g., Lewis Lung Carcinoma or 4T1 breast cancer cells) into the intramedullary cavity of the femur.
-
Pain Behavior Assessment: After a period of tumor growth (e.g., 20 days), assess pain-related behaviors. Common methods include:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (Hargreaves test) to determine paw withdrawal latency.
-
Spontaneous Pain: Assessed through observation of behaviors such as guarding, flinching, and changes in gait.
-
-
This compound Administration:
-
Dosage: 3 mg/kg body weight.
-
Administration Route: Intratumoral or subcutaneous injection at the site of greatest tumor development.
-
Control Group: Administer the vehicle (0.03M sodium bicarbonate solution) to a control group of tumor-bearing mice.
-
-
Post-Treatment Assessment: Re-evaluate pain behaviors at various time points after this compound administration (e.g., 30, 60, 120, 180 minutes) to determine the onset and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies before and after treatment, and between the this compound and vehicle-treated groups.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Mouse Model | Cancer pain model | [12] |
| Dosage | 3 mg/kg | [12] |
| Administration Route | Intratumoral or Subcutaneous | [12] |
| Vehicle | PBS-vehicle (Note: 0.03M Sodium Bicarbonate is the recommended solvent) | [12] |
| Observed Effect | Attenuation of cancer pain by approximately 50% for up to 3 hours post-injection. | [12] |
Cardiovascular Mouse Models (General Guidance)
Potential Applications:
-
Acute Blood Pressure Regulation: To study the biphasic effect of ETB receptor activation on blood pressure (initial vasodilation followed by vasoconstriction).
-
Pulmonary Hypertension: To investigate the role of ETB receptors in the pathophysiology of pulmonary hypertension.
-
Heart Failure: To explore the potential therapeutic effects of ETB receptor agonism in models of heart failure.
General Experimental Workflow:
References
- 1. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse model of experimental pulmonary hypertension: Lung angiogram and right heart catheterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a robust mouse model of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for BQ-3020 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective synthetic peptide agonist for the Endothelin B (ETB) receptor.[1][2][3][4] It is a linear analog of endothelin-1 (ET-1) and demonstrates a high affinity for the ETB receptor, which is involved in various physiological processes, including vasoconstriction, vasodilation, cell proliferation, and migration. The ETB receptor is a G-protein coupled receptor found on various cell types, including endothelial cells and smooth muscle cells.[3] this compound's high selectivity makes it an invaluable tool for investigating the specific roles of the ETB receptor in cellular signaling and pathophysiology, particularly in cardiovascular research and oncology.
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the binding affinities and effective concentrations of this compound from various in vitro studies. This data is essential for determining the appropriate concentration range for your cell culture experiments.
| Parameter | Value | Species/Tissue/Cell Type | Reference |
| IC50 (ETB Receptor) | 0.2 nM | Porcine Cerebellar Membranes | [1][2][3] |
| IC50 (ETA Receptor) | 940 nM | Aortic Vascular Smooth Muscle Cells | [2] |
| Ki (Human ETB Receptor) | 0.18 nM | Human Receptors | [4] |
| Ki (Human ETA Receptor) | 970 nM | Human Receptors | [4] |
| Kd | 34.4 pM | Porcine Cerebellar Membranes | [2] |
| EC50 (Vasoconstriction) | 0.57 nM | Rabbit Pulmonary Arteries | [1][3] |
| Effective Concentration (Relaxation) | 0.01 - 300 nM | Pig Urinary Bladder Neck | [1][3] |
| Effective Concentration (Vasoconstriction) | 0.01 - 200 nM | Rabbit Pulmonary Arteries | [1][3] |
Note: The high ratio of ETA to ETB receptor affinity (over 5000-fold) underscores the exceptional selectivity of this compound for the ETB receptor.
Recommended this compound Concentration for Cell Culture
Based on the provided binding affinities and effective concentrations in tissue preparations, a starting concentration range of 1 nM to 100 nM is recommended for most in vitro cell culture experiments. Optimization will be necessary depending on the cell type, assay duration, and specific endpoint being measured. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
0.03 M Sodium Bicarbonate (NaHCO₃) solution, sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's product sheet for the exact molecular weight of your specific lot of this compound.
-
Calculate the volume of 0.03 M NaHCO₃ required to reconstitute the lyophilized this compound to a stock concentration of 100 µM.
-
Example: For 1 mg of this compound with a molecular weight of 2006.35 g/mol , you would add 498.4 µL of 0.03 M NaHCO₃ to achieve a 1 mM stock solution. This can then be further diluted.
-
-
Carefully add the calculated volume of sterile 0.03 M NaHCO₃ to the vial containing the lyophilized this compound.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate overnight to allow for cell attachment.
-
The next day, gently aspirate the medium and replace it with serum-free or low-serum medium for 12-24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in the appropriate medium (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of NaHCO₃ as the highest this compound concentration).
-
Replace the starvation medium with the this compound dilutions or control medium.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound-healing insert to create a uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh low-serum medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of migration can be calculated by the change in the width of the gap over time.
Nitric Oxide (NO) Release Assay (Griess Assay)
Materials:
-
Endothelial cells (e.g., HUVECs or Porcine Aortic Endothelial Cells)
-
Phenol red-free cell culture medium
-
This compound stock solution
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard solutions
-
96-well plate
-
Plate reader
Protocol:
-
Seed endothelial cells in a 24-well or 48-well plate and grow to confluence.
-
Wash the cells with PBS and replace the medium with phenol red-free medium.
-
Add different concentrations of this compound or a vehicle control to the wells.
-
Incubate for a specified time (e.g., 30 minutes, 1 hour, 4 hours) to allow for NO production and its conversion to nitrite in the medium.
-
Collect the cell culture supernatant from each well.
-
In a separate 96-well plate, add 50 µL of each supernatant and 50 µL of the nitrite standards to individual wells.
-
Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Mandatory Visualizations
References
- 1. ETB Endothelin Receptor Cell Line – Cells Online [cells-online.com]
- 2. [ERK1/2 pathway involved in the expression of ETB receptors of the culturing smooth muscle cells of rat mesenteric artery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing and limiting endothelin-1 signaling with a cell penetrating peptide mimicking the third intracellular loop of the ETB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BQ-3020 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BQ-3020, a selective endothelin B (ETB) receptor agonist, for in vivo animal studies. This document includes detailed experimental protocols for common administration routes, a summary of relevant quantitative data, and visualizations of the associated signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a potent and highly selective agonist for the endothelin B (ETB) receptor.[1] Endothelin receptors, ET-A and ET-B, are G-protein coupled receptors involved in a variety of physiological processes, including vasoconstriction, vasodilation, cell proliferation, and pain modulation. This compound's selectivity for the ETB receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in cardiovascular, renal, and neurological systems, as well as in pathological conditions such as cancer.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the binding affinity and functional activity of this compound across different species and tissues, providing a crucial reference for experimental design.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Species | Tissue/Cell Line | Receptor Subtype | Parameter | Value | Reference |
| Porcine | Cerebellar Membranes | ETB | IC50 | 0.2 nM | [2] |
| Porcine | Aortic Vascular Smooth Muscle Cells | ETA | IC50 | 940 nM | [2] |
| Rat | Cerebellum | ETB | Kd | 31 pM | [3] |
| Rat | Cerebellum | ETB | Bmax | 570 fmol/mg protein | [3] |
| Human | Left Ventricle | ETB | Kd | 1.38 ± 0.72 nM | [4] |
| Human | Left Ventricle | ETA | Kd | 2.04 ± 0.21 µM | [4] |
Table 2: In Vivo and Ex Vivo Functional Activity of this compound
| Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Rabbit | Ex vivo (pulmonary artery) | 0.01–200 nM | Potent dose-dependent vasoconstriction (EC50 = 0.57 nM) | [1] |
| Mouse | Intratumoral | 3 mg/kg | Attenuation of cancer pain by approximately 50% for up to 3 hours | [1] |
| Human | Local intra-arterial infusion | 50 pmol/min | Reduced forearm blood flow (-27 ± 7%) | [5][6] |
| Human | Local intravenous infusion | 50 pmol/min | Reduced hand vein diameter (-16 ± 7%) | [5][6] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams visualize the ETB receptor signaling pathway and a general experimental workflow for in vivo studies.
Caption: ETB receptor signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo this compound studies.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound via intravenous, intrathecal, and intra-arterial routes in common laboratory animals. These protocols should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration in Mice
Objective: To administer this compound systemically via the tail vein in mice to study its effects on cardiovascular or other systemic parameters.
Materials:
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS) as a vehicle
-
Mouse restrainer
-
27-30 gauge needles and 1 mL syringes
-
Heat lamp or warming pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline or PBS to the desired concentration. Ensure the solution is clear and free of particulates. The final injection volume should typically be between 50-100 µL for an adult mouse.
-
-
Animal Preparation:
-
Acclimatize mice to the experimental room for at least 30 minutes before the procedure.
-
Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes to dilate the lateral tail veins. This is a critical step for successful injection.
-
-
Restraint:
-
Place the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
-
Injection:
-
Swab the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection more proximally on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-procedural Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions, such as respiratory distress or changes in behavior.
-
Proceed with planned physiological or behavioral measurements according to the experimental timeline.
-
Protocol 2: Intrathecal (IT) Administration in Rats
Objective: To deliver this compound directly into the cerebrospinal fluid (CSF) of rats to investigate its effects on the central nervous system, particularly in pain research.
Materials:
-
This compound
-
Sterile, preservative-free saline or artificial CSF as a vehicle
-
Anesthesia (e.g., isoflurane)
-
30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe
-
Surgical clippers and antiseptics (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical drapes
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile, preservative-free saline or artificial CSF to the desired concentration. The typical injection volume for rats is 10-20 µL.
-
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (e.g., 5% for induction, 2-3% for maintenance).
-
Shave the fur over the lumbosacral region.
-
Sterilize the skin with povidone-iodine followed by 70% ethanol.
-
-
Injection:
-
Position the anesthetized rat on a surgical drape in a stereotaxic frame or hold it firmly with the hindquarters elevated.
-
Palpate the iliac crests; the space between the L5 and L6 vertebrae is located on this line.
-
Insert the 30-gauge needle attached to the Hamilton syringe into the intervertebral space between L5 and L6. A characteristic tail flick or leg twitch indicates successful entry into the subarachnoid space.
-
Slowly inject the this compound solution over 10-20 seconds.
-
Leave the needle in place for an additional 10 seconds to prevent backflow of the injectate.
-
Withdraw the needle smoothly.
-
-
Post-procedural Monitoring:
-
Allow the rat to recover from anesthesia on a warming pad.
-
Monitor for any signs of motor impairment or distress.
-
Conduct behavioral testing (e.g., von Frey filaments for mechanical allodynia) at predetermined time points after the injection.
-
Protocol 3: Intra-arterial (IA) Infusion in Rabbits
Objective: To administer this compound directly into the arterial circulation of a specific vascular bed in rabbits, often used in cardiovascular research to study local vascular effects.
Materials:
-
This compound
-
Sterile saline as a vehicle
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for vessel isolation (e.g., forceps, scissors, vessel loops)
-
Catheter (e.g., 22-24 gauge) connected to an infusion pump
-
Suture material
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration for continuous infusion. The infusion rate and concentration will depend on the target dose and the specific artery being cannulated.
-
-
Animal Preparation and Surgery:
-
Anesthetize the rabbit and maintain a surgical plane of anesthesia throughout the procedure.
-
Shave and surgically prep the area overlying the target artery (e.g., femoral artery, carotid artery).
-
Make a skin incision and carefully dissect the surrounding tissue to isolate the artery.
-
Place vessel loops proximally and distally to the intended cannulation site to temporarily occlude blood flow.
-
-
Catheterization:
-
Make a small incision in the artery with fine scissors or a needle.
-
Insert the catheter into the artery and advance it to the desired position.
-
Secure the catheter in place with sutures.
-
Release the vessel loops to restore blood flow and check for leaks.
-
-
Infusion:
-
Connect the external end of the catheter to an infusion pump.
-
Begin the infusion of the this compound solution at the predetermined rate.
-
-
Post-procedural Monitoring:
-
Continuously monitor vital signs (heart rate, blood pressure, respiration) throughout the infusion period.
-
After the experiment, euthanize the animal under deep anesthesia.
-
Disclaimer: These protocols are intended for guidance only. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate training and aseptic techniques are essential for all procedures.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Workflow Automation for Faster In Vivo Research [modernvivo.com]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [¹²⁵I]BQ-3020 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹²⁵I]BQ-3020 is a potent and highly selective agonist radioligand for the endothelin B (ETB) receptor subtype.[1][2] Structurally, this compound is a linear peptide fragment of endothelin-1 (ET-1), specifically N-acetyl-[Ala11,15]ET-1[6-21].[1] Its high affinity and selectivity make it an invaluable tool for the characterization and quantification of ETB receptors in various tissues and cell lines. This document provides a detailed protocol for performing a radioligand binding assay using [¹²⁵I]this compound, along with relevant binding data for various ligands and a diagram of the ETB receptor signaling pathway.
Data Presentation
Table 1: Binding Affinity of [¹²⁵I]this compound to ETB Receptors in Various Tissues
| Tissue/Cell Line | Kd (pM) | Bmax (fmol/mg protein) | Species | Reference |
| Rat Cerebellum | 31 | 570 | Rat | [1][3] |
| Porcine Cerebellar Membranes | 34.4 | - | Porcine | [2] |
| Human Left Ventricle | 107 ± 4 | - | Human | [4] |
| Human Right Atrium | 145 ± 37 | - | Human | [4] |
| Human Kidney | 360 ± 60 | - | Human | [5] |
Table 2: Inhibition of [¹²⁵I]this compound Binding by Various Ligands
| Ligand | Receptor Subtype | IC₅₀ (nM) | Ki (pM) | Tissue/Cell Line | Species | Reference |
| This compound | ETB | 0.07-0.17 | - | Porcine Cerebellum | Porcine | [2] |
| Endothelin-1 (ET-1) | Non-selective | 0.07-0.17 | 55-110 | Porcine Cerebellum, Rat Cerebellum | Porcine, Rat | [2][3] |
| Endothelin-3 (ET-3) | ETB selective | 0.07-0.17 | 55-110 | Porcine Cerebellum, Rat Cerebellum | Porcine, Rat | [2][3] |
| BQ-123 | ETA selective | >100,000 | - | Porcine Cerebellum | Porcine | [2] |
| Sarafotoxin S6c | ETB selective | - | 55-2000 | Rat Cerebellum | Rat | [3] |
| BQ-788 | ETB selective | - | - | Human Left Ventricle | Human | [6] |
Note: Kᵢ values are calculated from IC₅₀ values and are dependent on the concentration of radioligand used in the assay.
Experimental Protocols
[¹²⁵I]this compound Radioligand Binding Assay Protocol
This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of ETB receptors in a given tissue or cell membrane preparation.
Materials and Reagents:
-
[¹²⁵I]this compound (specific activity ~2000 Ci/mmol)
-
Membrane preparation from tissue or cells expressing ETB receptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Non-specific binding (NSB) competitor: 1 µM unlabeled this compound or ET-1
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from the tissue or cells of interest by homogenization followed by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Setup: Set up the assay in microcentrifuge tubes or a 96-well plate. For each data point, prepare triplicate tubes for total binding, non-specific binding, and, if applicable, competitor binding.
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]this compound (at a final concentration typically near the Kd, e.g., 30-100 pM), and 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
Non-Specific Binding (NSB): Add 50 µL of the NSB competitor (1 µM unlabeled this compound), 50 µL of [¹²⁵I]this compound, and 100 µL of the membrane preparation.
-
Competition Binding (Optional): For competition assays, add 50 µL of the competing unlabeled ligand at various concentrations, 50 µL of [¹²⁵I]this compound, and 100 µL of the membrane preparation.
-
Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. Based on kinetic studies, an incubation time of 60-120 minutes is generally adequate.[7]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in wash buffer. Wash the filters rapidly with three aliquots of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Saturation Analysis: For saturation binding experiments, plot the specific binding (B) as a function of the free radioligand concentration ([L]). Fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Analysis: For competition experiments, plot the percentage of specific binding as a function of the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Experimental workflow for the [¹²⁵I]this compound radioligand binding assay.
Caption: Simplified signaling pathway of the Endothelin B (ETB) receptor activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of two new ETB selective radioligands, [125I]-BQ3020 and [125I]-[Ala1,3,11,15]ET-1 in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [125I]-BQ3020, a potent ETB-selective agonist, displays species differences in its binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ETB Receptor Autoradiography using BQ-3020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective linear peptide agonist for the endothelin B (ETB) receptor.[1][2][3] Its high affinity and selectivity make its radiolabeled form, typically with Iodine-125 ([¹²⁵I]this compound), an invaluable tool for the quantitative and anatomical localization of ETB receptors in various tissues.[1][4] This application note provides a comprehensive overview and detailed protocols for the use of [¹²⁵I]this compound in in vitro autoradiography, a key technique for studying receptor distribution and density.[5] Understanding the localization of ETB receptors is crucial for elucidating their role in physiological processes and in the pathophysiology of various diseases, including cardiovascular conditions and cancer.[6][7]
Quantitative Data Summary
The following tables summarize the binding characteristics of this compound to ETB receptors across different tissues and species, providing essential data for experimental design and interpretation.
Table 1: Binding Affinity (Kd/IC₅₀) of this compound for ETB Receptors
| Radioligand | Preparation | Species | Binding Affinity (Kd/IC₅₀) | Reference |
| [¹²⁵I]this compound | Porcine Cerebellar Membranes | Porcine | 0.2 nM (IC₅₀) | [1][8] |
| [¹²⁵I]this compound | Porcine Cerebellar Membranes | Porcine | 34.4 pM (Kd) | [1][8] |
| [¹²⁵I]this compound | Rat Cerebellum | Rat | 31 pM (Kd) | [4][9] |
| [¹²⁵I]this compound | Rat Cerebellum | Rat | 63 pM (Kd) | [10] |
| [¹²⁵I]this compound | Dog Lung | Dog | 53 pM (Kd) | [10] |
| [¹²⁵I]this compound | Human ETB transfected CHO cells | Human | 112 pM (Kd) | [10] |
| [¹²⁵I]this compound | Human Kidney | Human | 0.36 nM (Kd) | [11][12] |
| [¹⁸F]this compound | Human Left Ventricle | Human | 0.34 nM (Kd) | [6] |
Table 2: Receptor Density (Bmax) of ETB Receptors Determined with [¹²⁵I]this compound
| Preparation | Species | Receptor Density (Bmax) | Reference |
| Rat Cerebellum | Rat | 570 fmol/mg protein | [4][9] |
| Rat Cerebellum | Rat | 3.8 pmol/mg protein | [10] |
| Dog Lung | Dog | 0.430 pmol/mg protein | [10] |
| Human ETB transfected CHO cells | Human | 20 pmol/mg protein | [10] |
| Human Kidney (Medulla) | Human | 18.7 fmol/mg protein | [11][12] |
| Human Kidney (Cortex) | Human | 12.7 fmol/mg protein | [11][12] |
| Human Left Ventricle | Human | 9.23 fmol/mg protein | [6] |
Experimental Protocols
This section provides a detailed methodology for performing in vitro receptor autoradiography using [¹²⁵I]this compound.
Tissue Preparation
-
Tissue Harvesting: Rapidly excise tissues of interest from experimental animals or obtain human tissue samples in accordance with ethical guidelines. Immediately snap-freeze the tissues in isopentane pre-cooled with liquid nitrogen to minimize degradation and preserve morphology.[13]
-
Storage: Store the frozen tissue blocks at -80°C until sectioning.
-
Cryosectioning:
-
Equilibrate the frozen tissue block to the cryostat temperature, typically between -16°C and -20°C.
-
Mount the tissue onto a cryostat chuck using an appropriate embedding medium.
-
Cut tissue sections at a thickness of 10-20 µm.[6]
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Dry the sections in a desiccator at 4°C overnight or in a stream of cold, dry air.
-
Store the slide-mounted sections at -80°C until the day of the experiment.
-
In Vitro Receptor Autoradiography Protocol
-
Pre-incubation:
-
Bring the slides to room temperature.
-
To remove endogenous endothelins, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.[6]
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., bacitracin, leupeptin, aprotinin) to prevent the degradation of the peptide radioligand.
-
Total Binding: Incubate a set of slides in the incubation buffer containing a saturating concentration of [¹²⁵I]this compound (typically 2-3 times the Kd value, e.g., 50-100 pM).
-
Non-specific Binding: Incubate an adjacent set of slides in the same incubation buffer containing [¹²⁵I]this compound plus a high concentration of unlabeled this compound or ET-1 (e.g., 1 µM) to determine non-specific binding.[4]
-
Incubate for 60-120 minutes at room temperature to reach equilibrium. The optimal time should be determined in preliminary kinetic experiments.
-
-
Washing:
-
To remove unbound radioligand, wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform a series of brief washes (e.g., 2-3 washes of 1-2 minutes each) in a large volume of buffer to minimize dissociation of the specifically bound radioligand.[6]
-
Finally, perform a quick dip in ice-cold deionized water to remove buffer salts.[6]
-
-
Drying:
-
Rapidly dry the slides under a stream of cool, dry air.
-
-
Signal Detection and Analysis:
-
Film Autoradiography: Appose the dried slides to a radiation-sensitive film (e.g., X-ray film) in a light-tight cassette. Include calibrated radioactive standards for quantification. Expose the film for an appropriate duration (days to weeks) at -80°C. Develop the film according to the manufacturer's instructions.
-
Phosphor Imaging: Expose the slides to a phosphor imaging screen. This method offers a wider dynamic range and shorter exposure times compared to film.
-
Image Analysis:
-
Digitize the autoradiograms using a high-resolution scanner or a phosphor imager system.
-
Using image analysis software, measure the optical density or photostimulated luminescence in specific regions of interest.
-
Generate a standard curve from the radioactive standards to convert the optical density values into absolute units of radioactivity (e.g., fmol/mg tissue equivalent).
-
Specific Binding Calculation: Subtract the non-specific binding from the total binding to determine the specific binding of [¹²⁵I]this compound.[6]
-
-
Visualizations
ETB Receptor Signaling Pathway
The endothelin B (ETB) receptor is a G protein-coupled receptor (GPCR) that can activate multiple signaling cascades upon agonist binding.[14][15] In endothelial cells, ETB receptor activation is primarily coupled to Gq and Gi proteins, leading to the production of vasodilators like nitric oxide (NO) and prostacyclin.[7][16] In smooth muscle cells, ETB receptor activation can lead to vasoconstriction.[16]
Caption: ETB Receptor Signaling Cascade.
Experimental Workflow for Autoradiography
The following diagram outlines the key steps involved in the in vitro autoradiography protocol using [¹²⁵I]this compound.
Caption: In Vitro Autoradiography Workflow.
Logical Relationship of Binding Experiment Components
This diagram illustrates the relationship between the different binding components measured in a typical receptor autoradiography experiment.
Caption: Binding Component Relationship.
References
- 1. A new method of preparing human whole brain sections for in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivopharm.com [invivopharm.com]
- 5. Autoradiography of Peptide Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Autoradiography [fz-juelich.de]
- 7. Figure 2 from Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. | Semantic Scholar [semanticscholar.org]
- 8. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative single-particle digital autoradiography with α-particle emitters for targeted radionuclide therapy using the iQID camera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Endothelium-Dependent Vasodilation with BQ-3020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2] The endothelin system plays a crucial role in vascular homeostasis, and the ETB receptor subtype is of particular interest due to its dual role in vasoconstriction and vasodilation. On endothelial cells, activation of ETB receptors by agonists like this compound stimulates the production of nitric oxide (NO) and prostacyclin, leading to endothelium-dependent vasodilation.[3][4] This makes this compound an invaluable tool for investigating endothelial function, dissecting the signaling pathways of vasodilation, and exploring potential therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.
These application notes provide detailed protocols for utilizing this compound to study endothelium-dependent vasodilation in isolated arterial preparations and to measure the subsequent nitric oxide production from endothelial cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its binding affinity and potency.
Table 1: this compound Binding Affinity and Selectivity
| Parameter | Receptor | Tissue/Cell Line | Value | Reference |
| IC50 | ETB | Porcine cerebellar membranes | 0.2 nM | [1][2] |
| IC50 | ETA | Aortic vascular smooth muscle cells | 940 nM | [2] |
| Kd | ETB | Porcine cerebellar membranes | 34.4 pM | [2] |
| Kd | ETB | Rat cerebellum | 31 pM |
IC50: Half maximal inhibitory concentration; Kd: Equilibrium dissociation constant.
Table 2: Representative Functional Data for this compound-Induced Vasodilation
| Vessel Type | Pre-constrictor | This compound EC50 | Maximal Relaxation (Emax) | Reference |
| Rat Mesenteric Artery | Phenylephrine (1 µM) | ~1.2 µM | ~99% | [5] |
| Rat Aorta | Phenylephrine (1 µM) | Not explicitly found for this compound | Not explicitly found for this compound |
EC50: Half maximal effective concentration. Note: Specific EC50 and Emax values for this compound in rat aorta were not explicitly available in the searched literature; the data for rat mesenteric artery with a different agonist is provided as a representative example of expected values in similar experimental setups.
Signaling Pathways
Activation of endothelial ETB receptors by this compound initiates a signaling cascade culminating in the production of nitric oxide and subsequent vasodilation.
Caption: this compound induced ETB receptor signaling pathway in endothelial cells leading to vasodilation.
Experimental Protocols
Protocol 1: Assessment of Endothelium-Dependent Vasodilation using Wire Myography
This protocol describes the use of wire myography to assess the vasodilatory effect of this compound on isolated arterial rings.
Materials:
-
Isolated arteries (e.g., rat thoracic aorta, mesenteric artery)
-
Wire myograph system
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, glucose 5.5.
-
High Potassium Physiological Salt Solution (KPSS), PSS with equimolar substitution of NaCl with KCl.
-
This compound stock solution
-
Phenylephrine (PE) or other vasoconstrictor
-
Acetylcholine (ACh)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope, forceps, and scissors
Experimental Workflow:
Caption: Experimental workflow for wire myography to assess this compound-induced vasodilation.
Procedure:
-
Artery Isolation and Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold PSS.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the cleaned artery into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Fill the chamber with PSS, maintain the temperature at 37°C, and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for at least 30-60 minutes, washing with fresh PSS every 15 minutes.
-
-
Normalization and Viability Check:
-
Normalize the tension of each ring according to the manufacturer's instructions to determine the optimal resting tension.
-
To check for viability, contract the rings by replacing PSS with KPSS. A robust contraction indicates healthy tissue.
-
Wash the rings with PSS until the tension returns to baseline.
-
-
Endothelium Integrity Assessment:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% of the pre-contraction indicates an intact and functional endothelium.[1]
-
-
This compound Concentration-Response Curve:
-
Wash the rings with PSS to remove ACh and PE.
-
Pre-contract the rings again with the same concentration of phenylephrine to approximately 80% of the maximal contraction.
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the EC50 (concentration of this compound that produces 50% of the maximal relaxation) and Emax (maximal relaxation).
-
Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the colorimetric detection of nitrite (a stable breakdown product of NO) in the supernatant of endothelial cells stimulated with this compound.
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate endothelial cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with a fresh, phenol red-free medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes). Include a vehicle-treated control group.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
-
Griess Assay:
-
In a new 96-well plate, add 50 µL of each supernatant sample.
-
Prepare a standard curve by adding 50 µL of known concentrations of sodium nitrite (e.g., 0-100 µM) to separate wells.
-
Add 50 µL of the Griess Reagent to each well containing the samples and standards.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Compare the nitrite levels in this compound-treated cells to the control to determine the effect of this compound on NO production.
-
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the ETB receptor in endothelium-dependent vasodilation. The protocols provided here offer a standardized approach for researchers to investigate the functional responses of blood vessels to this compound and to quantify the downstream production of nitric oxide. These methods are essential for advancing our understanding of vascular biology and for the development of novel therapies targeting the endothelin system.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETB receptor-mediated vasodilation is regulated by estradiol in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasorelaxant effects of oleamide in rat small mesenteric artery indicate action at a novel cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Correlating ETB Receptor mRNA Expression with BQ-3020 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endothelin (ET) system, particularly the Endothelin B (ETB) receptor, is a critical player in various physiological processes, including vasoconstriction, vasodilation, and cell proliferation. Its dysregulation has been implicated in cardiovascular diseases, cancer, and neuroinflammatory conditions. Understanding the relationship between the expression of the ETB receptor gene (EDNRB) and the functional response to specific ligands is paramount for therapeutic development. This document provides detailed application notes and protocols for investigating the correlation between ETB receptor mRNA levels, as determined by in situ hybridization, and the cellular response to the selective ETB receptor agonist, BQ-3020.
In situ hybridization (ISH) is a powerful technique to localize and quantify mRNA transcripts within the morphological context of tissues or cells. This compound is a potent and highly selective peptide agonist for the ETB receptor, making it an invaluable tool for probing the functional consequences of ETB receptor activation.[1] By combining these two methodologies, researchers can gain deeper insights into the functional significance of ETB receptor expression levels in various physiological and pathological states.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound binding and functional activity, compiled from various studies. These values are essential for designing and interpreting experiments.
Table 1: Binding Affinity of this compound for ETB Receptors
| Species/Tissue | Radioligand | Parameter | Value | Reference |
| Porcine Cerebellar Membranes | [125I]ET-1 | IC50 | 0.2 nM | [1] |
| Human Heart (Left Ventricle) | [125I]ET-1 | KD (ETB) | 1.38 ± 0.72 nM | [2] |
| Rat Cerebellum | [125I]this compound | Kd | 31 pM | [3] |
| Human Heart (Right Atrium) | [125I]this compound | KD | 0.145 ± 0.037 nM | [4] |
| Human Heart (Left Ventricle) | [125I]this compound | KD | 0.107 ± 0.004 nM | [4] |
Table 2: Functional Activity of this compound
| Experimental System | Measured Effect | Parameter | Value | Reference |
| Rabbit Pulmonary Artery | Vasoconstriction | EC50 | 0.57 nM | |
| Cultured Bovine Endothelial Cells | Inositol-1,4,5-triphosphate (IP3) formation | EC50 | 5 x 10-9 M |
Experimental Protocols
Protocol 1: Non-Radioactive In Situ Hybridization for ETB Receptor mRNA
This protocol is adapted from a method for detecting ET receptor mRNA in paraffin-embedded sections.[5]
1. Probe Preparation:
- Subclone a species-specific cDNA for the ETB receptor into a plasmid vector containing RNA polymerase promoters (e.g., T7, SP6).
- Linearize the plasmid downstream of the antisense coding sequence.
- Synthesize a digoxigenin (DIG)-labeled antisense cRNA probe using an in vitro transcription kit, incorporating DIG-UTP.
- Synthesize a sense-strand probe as a negative control.
- Purify the probes and verify their integrity and labeling efficiency.
2. Tissue Preparation:
- Fix fresh tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) overnight at 4°C.
- Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
- Cut 5-7 µm thick sections and mount them on silane-coated slides.
3. Hybridization:
- Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
- Treat with proteinase K (1 µg/mL in PBS) for 10 minutes at 37°C to improve probe penetration.
- Post-fix in 4% paraformaldehyde for 5 minutes.
- Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
- Prehybridize sections in hybridization buffer (50% formamide, 10% dextran sulfate, 2x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA) for 2-4 hours at 55°C.
- Hybridize overnight at 55°C with the DIG-labeled probe diluted in hybridization buffer (e.g., 100-500 ng/mL).
4. Post-Hybridization Washes and Detection:
- Wash sections in 2x SSC, 50% formamide at 55°C for 30 minutes.
- Treat with RNase A (20 µg/mL) for 30 minutes at 37°C to remove non-specifically bound probe.
- Perform high-stringency washes in 0.1x SSC at 60°C.
- Block with 2% normal sheep serum in Tris-buffered saline (TBS) for 1 hour.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) for 2 hours at room temperature.
- Wash in TBS.
- Detect the signal using a colorimetric substrate for AP, such as NBT/BCIP, resulting in a blue-purple precipitate.
- Counterstain with Nuclear Fast Red.
- Dehydrate and mount.
5. Quantitative Analysis:
- Capture images of the stained sections under a microscope.
- Use image analysis software (e.g., ImageJ) to quantify the intensity and area of the hybridization signal.
- Normalize the signal to the number of cells or the tissue area.
Protocol 2: Functional Assessment of ETB Receptor Activation by this compound (Nitric Oxide Production)
This protocol outlines the measurement of nitric oxide (NO), a downstream product of ETB receptor activation in endothelial cells.
1. Cell Culture:
- Culture endothelial cells (e.g., bovine aortic endothelial cells) in appropriate media until confluent.
- Passage cells and seed them into multi-well plates.
2. This compound Stimulation:
- Wash cells with a balanced salt solution (e.g., HBSS).
- Prepare a dose-response range of this compound concentrations (e.g., 10-12 M to 10-6 M).
- Incubate the cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
3. Nitric Oxide Measurement (Griess Assay):
- Collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent system.
- The Griess reagent consists of two solutions: (1) sulfanilamide in an acidic solution and (2) N-(1-naphthyl)ethylenediamine dihydrochloride.
- Mix the supernatant with the Griess reagent and incubate in the dark for 15-30 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
4. Data Analysis:
- Plot the NO production (or nitrite concentration) against the log concentration of this compound.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that elicits 50% of the maximal response).
Visualization of Pathways and Workflows
ETB Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the ETB receptor, leading to the production of nitric oxide.
References
- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of two new ETB selective radioligands, [125I]-BQ3020 and [125I]-[Ala1,3,11,15]ET-1 in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nonradioactive method for localization of endothelin receptor mRNA in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging in Cells Stimulated with BQ-3020
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the ETB receptor initiates a signaling cascade that results in the mobilization of intracellular calcium ([Ca²⁺]i), a crucial second messenger involved in a myriad of cellular processes. This application note provides a comprehensive guide to studying this compound-induced calcium signaling using fluorescent calcium imaging, a widely adopted technique for monitoring [Ca²⁺]i dynamics in real-time.
The protocols outlined herein are designed to be a valuable resource for researchers in academia and the pharmaceutical industry investigating ETB receptor function, screening for novel modulators, and characterizing the physiological and pathological roles of this signaling pathway.
Mechanism of Action: this compound and Intracellular Calcium Mobilization
This compound selectively binds to and activates the ETB receptor. This receptor is coupled to the Gq/11 family of G-proteins. Upon activation, the α-subunit of the G-protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. The binding of IP₃ to its receptor triggers the opening of calcium channels, leading to a rapid release of stored Ca²⁺ into the cytoplasm and a transient increase in [Ca²⁺]i.[3] This initial release can be followed by a more sustained phase of elevated [Ca²⁺]i, which is maintained by the influx of extracellular calcium through store-operated calcium channels in the plasma membrane.
It is important to note that in some cell lines, such as ND7/104 and HEK 293T, this compound has been reported to not elicit a calcium transient, suggesting cell-type specific differences in ETB receptor signaling or expression.[4]
Quantitative Data Presentation
Due to the limited availability of direct dose-response data for this compound on intracellular calcium levels, the following table presents representative data for a closely related and potent ETB receptor agonist, Sarafotoxin S6c, which also activates the phosphoinositide turnover pathway.[5] This data can be used as a reference for designing dose-response experiments with this compound.
| Agonist | Parameter | Value | Cell Type | Reference |
| Sarafotoxin S6c | EC₅₀ (PI Turnover) | ~10 nM | Rat Hippocampus | [5] |
| This compound | IC₅₀ (Binding to ETB) | 0.2 nM | Porcine Cerebellar Membranes | [1] |
| This compound | Kᵢ (Human ETB) | 0.18 nM | Human ETB Receptors |
Note: The EC₅₀ for phosphoinositide (PI) turnover is a strong indicator of the concentration required to elicit a significant intracellular calcium response. The IC₅₀ and Kᵢ values reflect the binding affinity of this compound to the ETB receptor.
Experimental Protocols
This section provides a detailed methodology for performing calcium imaging experiments in cultured cells stimulated with this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials and Reagents
-
This compound (powder or stock solution)
-
Adherent cell line expressing ETB receptors (e.g., endothelial cells, certain smooth muscle cells)
-
Cell culture medium (e.g., DMEM, F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA solution
-
Glass-bottom culture dishes or 96-well black-walled, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microscope equipped with a UV light source, filter wheel for 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Alternatively, a fluorescence plate reader with dual-wavelength excitation capabilities.
-
Image acquisition and analysis software (e.g., MetaFluor, ImageJ/Fiji, MATLAB)
Protocol Steps
1. Cell Culture and Seeding
1.1. Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator. 1.2. For microscopy, seed cells onto sterile glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment. 1.3. For plate reader assays, seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density. 1.4. Allow cells to adhere and grow for 24-48 hours before the experiment.
2. Preparation of Reagents
2.1. This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) according to the manufacturer's instructions. Aliquot and store at -20°C or -80°C. 2.2. Fura-2 AM Loading Solution:
- Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
- On the day of the experiment, prepare the loading buffer. For example, for a final Fura-2 AM concentration of 2-5 µM, mix the Fura-2 AM stock and Pluronic F-127 stock with a physiological buffer (e.g., HBSS). The final concentration of Pluronic F-127 should be around 0.02%.
- Probenecid can be added to the loading and imaging buffers at a final concentration of 1-2.5 mM to inhibit the extrusion of the de-esterified dye by organic anion transporters.
3. Cell Loading with Fura-2 AM
3.1. Aspirate the culture medium from the cells. 3.2. Wash the cells once with pre-warmed physiological buffer (e.g., HBSS). 3.3. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. 3.4. After incubation, wash the cells twice with the physiological buffer to remove extracellular Fura-2 AM. 3.5. Add fresh physiological buffer (containing probenecid if used) and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
4. Calcium Imaging
4.1. Place the dish or plate on the microscope stage or in the plate reader. 4.2. Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. Record for 1-2 minutes to establish a stable baseline. 4.3. Prepare serial dilutions of this compound in the physiological buffer. 4.4. Add the desired concentration of this compound to the cells while continuously recording the fluorescence. 4.5. Record the changes in fluorescence intensity for a sufficient duration to capture the peak and subsequent decay of the calcium signal (typically 5-10 minutes). 4.6. At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
- Add a calcium ionophore (e.g., 5-10 µM ionomycin) in the presence of a high concentration of extracellular calcium (e.g., 2-5 mM CaCl₂) to obtain Rmax.
- Subsequently, add a calcium chelator (e.g., 10-20 mM EGTA) to chelate all calcium and obtain Rmin.
5. Data Analysis
5.1. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). 5.2. Normalize the ratio data to the baseline to represent the change in intracellular calcium concentration (ΔR/R₀). 5.3. To convert the fluorescence ratio to absolute calcium concentrations, use the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) Where:
- Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM at 37°C).
- R is the experimental 340/380 ratio.
- Rmin and Rmax are the minimum and maximum ratios determined during calibration.
- F380max and F380min are the fluorescence intensities at 380 nm for calcium-free and calcium-saturated Fura-2, respectively. 5.4. For dose-response analysis, plot the peak change in fluorescence ratio or calculated [Ca²⁺]i against the logarithm of the this compound concentration. 5.5. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Calcium Release
References
- 1. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Mobilization of intracellular calcium by endothelin in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevation of Intracellular Calcium in Clonal Neuronal and Embryonic Kidney Cells Involves Endogenous Endothelin-A Receptors Linked to Phospholipase C Through Gαq/11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-3020 in Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-3020 is a potent and highly selective agonist for the endothelin B (ETB) receptor.[1][2][3] The endothelin system, comprising endothelin peptides and their receptors (ETA and ETB), plays a crucial role in various physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation.[3][4] The ETB receptor, in particular, is implicated in conditions such as cardiovascular diseases and cancer, making it a valuable target for molecular imaging.[3][4]
Radiolabeled this compound, specifically with the positron-emitting radionuclide fluorine-18 ([18F]), serves as a valuable tool for in vivo visualization and quantification of ETB receptor expression using Positron Emission Tomography (PET).[4] PET imaging with [18F]-BQ-3020 allows for non-invasive assessment of ETB receptor distribution and density, providing insights into disease mechanisms and a potential biomarker for therapeutic response.[4][5]
These application notes provide a comprehensive overview of the use of this compound in PET imaging, including its mechanism of action, protocols for radiolabeling, and in vitro and in vivo experimental procedures.
Mechanism of Action and Signaling Pathway
This compound is a linear peptide fragment of endothelin-1 (ET-1) that selectively binds to and activates the ETB receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the ETB receptor initiates a cascade of intracellular signaling events. The receptor can couple to various G-protein alpha subunits, including Gq/11, Gi/o, Gs, and G12/13, leading to the activation of multiple downstream pathways that regulate cellular functions like proliferation, migration, and survival.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its radiolabeled counterparts from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound and its Analogs
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |
| [¹²⁵I]-BQ-3020 | Rat Cerebellum Membranes | 0.031 | 570 | - | |
| [¹²⁵I]-BQ-3020 | Porcine Cerebellar Membranes | 0.0344 | - | 0.2 (vs [¹²⁵I]-ET-1) | [7] |
| [¹⁸F]-BQ-3020 | Human Left Ventricle | 0.34 ± 0.10 | 9.23 ± 3.70 | - | [4][5] |
| This compound | Human ETB Receptors | - | - | 0.18 (Ki) | [2] |
| This compound | Human ETA Receptors | - | - | 970 (Ki) | [2] |
Table 2: In Vivo Biodistribution of [¹⁸F]-BQ-3020
| Tissue | Uptake (%ID/g or equivalent) | Species | Time Point | Reference |
| Lung | High | Not Specified | Not Specified | [4][5] |
| Liver | High | Not Specified | Not Specified | [4][5] |
| Kidney | High | Not Specified | Not Specified | [4][5] |
| Atherosclerotic Coronary Arteries | High (colocalized with macrophages) | Human (in vitro) | Not Specified | [4][5] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Fluorine-18
Materials:
-
[18F]Fluoride (produced from a cyclotron)
-
Precursor for [18F]SFB synthesis (e.g., 4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate)
-
Reagents for SFB synthesis (e.g., potassium carbonate, Kryptofix 2.2.2, oxidizing agent, N,N'-disuccinimidyl carbonate)
-
This compound peptide
-
Anhydrous solvents (e.g., acetonitrile, DMSO)
-
Reaction vials
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB): a. Aseptically transfer the aqueous [18F]fluoride solution to a reaction vial containing potassium carbonate and Kryptofix 2.2.2. b. Evaporate the water azeotropically with acetonitrile. c. Add the precursor for [18F]SFB synthesis and heat the reaction mixture. d. Perform subsequent oxidation and activation steps to yield [18F]SFB. e. Purify the [18F]SFB using HPLC.
-
Conjugation of [18F]SFB to this compound: a. Dissolve the purified [18F]SFB in a suitable solvent (e.g., acetonitrile). b. Add the this compound peptide dissolved in a basic buffer (e.g., borate buffer, pH 8.5). c. Allow the reaction to proceed at room temperature for a specified time. d. Quench the reaction.
-
Purification of [18F]-BQ-3020: a. Purify the final product using reversed-phase HPLC to separate the radiolabeled peptide from unreacted [18F]SFB and unlabeled this compound. b. Formulate the purified [18F]-BQ-3020 in a physiologically compatible solution (e.g., saline with ethanol).
-
Quality Control: a. Determine the radiochemical purity and identity of the final product using analytical HPLC. b. Measure the specific activity.
Protocol 2: In Vitro Autoradiography with [¹⁸F]-BQ-3020
This protocol is used to visualize the distribution of ETB receptors in tissue sections.
Materials:
-
Frozen tissue sections (e.g., human kidney, lung, heart) mounted on slides
-
[18F]-BQ-3020
-
Binding buffer (e.g., Tris-HCl buffer with appropriate additives)
-
Washing buffer
-
Unlabeled this compound (for determining non-specific binding)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Thaw and pre-incubate the tissue sections in binding buffer.
-
Incubate the sections with a low nanomolar concentration of [18F]-BQ-3020 in binding buffer.
-
For determination of non-specific binding, incubate adjacent sections with [18F]-BQ-3020 in the presence of a high concentration of unlabeled this compound.
-
Wash the sections in ice-cold washing buffer to remove unbound radioligand.
-
Dry the slides.
-
Expose the slides to a phosphor imaging plate or acquire images using a digital autoradiography system.
-
Analyze the resulting images to determine the density and distribution of ETB receptors.
Protocol 3: In Vivo microPET Imaging with [¹⁸F]-BQ-3020 in Rodents
This protocol outlines the procedure for performing PET imaging in animal models to assess the in vivo distribution of ETB receptors.
Materials:
-
Small animal PET/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal model (e.g., mouse or rat)
-
[18F]-BQ-3020 solution for injection
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the animal using isoflurane.
-
Position the animal in the PET/CT scanner.
-
Administer a bolus injection of [18F]-BQ-3020 via the tail vein.
-
Perform a dynamic or static PET scan for a specified duration.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET and CT images.
-
Analyze the images by drawing regions of interest (ROIs) over various organs and tissues to generate time-activity curves and calculate standardized uptake values (SUVs).
-
(Optional) Following the scan, euthanize the animal and collect major organs for ex vivo biodistribution studies using a gamma counter to validate the PET imaging data.
Conclusion
[18F]-BQ-3020 is a promising PET radiotracer for the non-invasive imaging of ETB receptor expression in vivo. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this tool in their studies of cardiovascular diseases, cancer, and other conditions where the endothelin system is implicated. The ability to quantitatively assess ETB receptor density can aid in understanding disease pathology, identifying patient populations for targeted therapies, and monitoring treatment response.
References
- 1. One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology | Springer Nature Experiments [experiments.springernature.com]
- 2. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BQ-3020 Technical Support Center: Solubility and Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and solution stability of BQ-3020.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving lyophilized this compound?
A1: The recommended solvent for this compound is 0.03M sodium bicarbonate (NaHCO₃) solution. It is soluble up to 0.50 mg/mL in this solvent.[1][2][3][4]
Q2: How should I store the lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C.[1][4]
Q3: What is the recommended storage condition for this compound in solution?
A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Long-term storage of peptides in solution is generally not recommended.
Q4: My this compound is not dissolving in the recommended solvent. What should I do?
A4: If you are experiencing difficulty dissolving this compound, please refer to our Troubleshooting Guide below for a systematic approach to solubilization.
Q5: Is there any data on the long-term stability of this compound in solution?
A5: Currently, there is limited publicly available data on the long-term stability of this compound in various solutions. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions and duration. A general protocol for assessing peptide solution stability is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue: this compound Fails to Dissolve Completely
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Solvent and Concentration | Ensure you are using 0.03M sodium bicarbonate and that the target concentration does not exceed 0.50 mg/mL. | Exceeding the solubility limit is a common cause of dissolution failure. |
| 2. Gentle Agitation | Vortex the solution at a low to medium speed for 1-2 minutes. | Mechanical agitation can aid in the dissolution of the peptide. |
| 3. Sonication | Place the vial in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat. | Sonication can help break up peptide aggregates and improve solubility. |
| 4. pH Adjustment | This compound has a net negative charge at neutral pH. If dissolving in a buffer other than sodium bicarbonate, ensure the pH is slightly basic (pH 7-8.5) to enhance solubility. A small amount of a basic solution like 0.1M ammonium bicarbonate can be added dropwise. | Peptides are more soluble at a pH where they carry a net charge. |
| 5. Alternative Solvents (for non-cellular assays) | If the above steps fail and your experiment is not cell-based, you may consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer while vortexing. | This method can help solubilize hydrophobic peptides, but the final concentration of the organic solvent should be kept to a minimum as it may affect experimental outcomes. |
Data Presentation
This compound Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Weight | 2006.35 g/mol | [4] |
| Formula | C₉₆H₁₄₀N₂₀O₂₅S | [4] |
| Sequence | Ac-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp | [4] |
| Solubility | Soluble to 0.50 mg/mL in 0.03M sodium bicarbonate | [1][2][3][4] |
| Storage (Lyophilized) | Store at -20°C | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of 0.03M sodium bicarbonate solution to achieve the desired concentration (not exceeding 0.50 mg/mL).
-
Vortex the solution gently for 1-2 minutes.
-
Visually inspect for complete dissolution. The solution should be clear and free of particulates.
-
If not fully dissolved, proceed to sonication as described in the troubleshooting guide.
Protocol 2: Assessing the Solution Stability of this compound
This protocol provides a framework for determining the stability of this compound in your chosen solvent and storage conditions.
-
Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple sterile, tightly sealed vials to be stored under different conditions (e.g., 4°C, -20°C, room temperature). Include a "time zero" aliquot for immediate analysis.
-
Time Points: At designated time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the "time zero" and stored samples using a suitable analytical method to determine the concentration and purity of this compound. A common and effective method is High-Performance Liquid Chromatography (HPLC).
-
HPLC Analysis: Use a reverse-phase C18 column with a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Evaluation: Compare the peak area of the intact this compound in the stored samples to the "time zero" sample to quantify any degradation. The appearance of new peaks may indicate degradation products.
Mandatory Visualizations
Experimental Workflow for this compound Solubility and Stability Testing
Caption: Workflow for preparing and assessing the solubility and stability of this compound solutions.
Signaling Pathway of the Endothelin B (ETB) Receptor
This compound is a selective agonist for the Endothelin B (ETB) receptor, a G-protein coupled receptor.[1][5][6][7] Activation of the ETB receptor can lead to various downstream signaling cascades.
Caption: Simplified signaling pathways activated by the ETB receptor agonist this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. jpt.com [jpt.com]
- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing BQ-3020 Concentration for Dose-Response Curves: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BQ-3020 for accurate and reproducible dose-response curves. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor. The ETB receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates a cascade of intracellular signaling events.[1] This signaling primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] These events ultimately lead to various cellular responses, including vasodilation in endothelial cells and vasoconstriction in smooth muscle cells, depending on the tissue and cellular context.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type, the expression level of the ETB receptor, and the specific functional assay being used. However, based on published data, a broad concentration range to start with for generating a dose-response curve would be from 0.01 nM to 1 µM.[5] It is crucial to perform a concentration-response experiment to determine the optimal range for your specific experimental system.
Q3: How should I prepare and store this compound solutions?
A3: this compound is a peptide and requires careful handling to maintain its stability and activity. It is recommended to dissolve this compound in a suitable solvent, such as 0.03M sodium bicarbonate, to a stock concentration of 0.50 mg/ml. For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working solutions, it is best to make fresh dilutions from the stock solution for each experiment to avoid repeated freeze-thaw cycles that can degrade the peptide.
Q4: What are the key considerations when designing a dose-response experiment for this compound?
A4: Several factors are critical for a successful dose-response experiment:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, viable, and within a consistent and low passage number range.[6][7] High passage numbers can lead to changes in receptor expression and cellular signaling pathways.[6][7]
-
Serum Concentration: The presence of serum in the assay medium can interfere with the binding of this compound to its receptor.[8] It is often recommended to perform the assay in serum-free or low-serum medium.
-
Incubation Time: The duration of this compound incubation should be optimized. Short incubation times may not be sufficient to elicit a maximal response, while prolonged exposure could lead to receptor desensitization or tachyphylaxis.[9]
-
Appropriate Controls: Include appropriate controls in your experiment, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a known agonist for the ETB receptor, if available).
Data Presentation
The following tables summarize key quantitative data for this compound from various sources.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 0.18 nM | Human ETB Receptors | |
| Ki | 970 nM | Human ETA Receptors | |
| IC50 | 0.2 nM | Porcine Cerebellar Membranes (Displacement of [125I]ET-1) | [3] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Concentration Range | Observed Effect | Tissue/Cell Type | Reference |
| 0.01 - 200 nM | Vasoconstriction | Rabbit Pulmonary Artery | [5] |
| 0.01 - 300 nM | Relaxation | Pig Urinary Bladder Neck | [5] |
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Curve using a Calcium Mobilization Assay
This protocol provides a general framework for assessing the dose-dependent effect of this compound on intracellular calcium levels in a suitable cell line (e.g., CHO-K1 cells stably expressing the human ETB receptor or A-10 vascular smooth muscle cells).
Materials:
-
This compound
-
Cell line expressing ETB receptors (e.g., CHO-ETB, A-10)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in the appropriate medium supplemented with FBS and antibiotics.
-
One day before the assay, seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10-fold dilutions from 1 µM to 0.01 nM).
-
-
Loading Cells with Calcium Dye:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Wash the cell monolayer once with PBS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Mobilization Assay:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's automated injection system, add the different concentrations of this compound to the respective wells.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response at each this compound concentration as a percentage of the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Mandatory Visualizations
Caption: ETB Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Dose-Response Curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Low ETB receptor expression in the cell line. 2. This compound degradation. 3. Inappropriate assay conditions (e.g., buffer composition, temperature). 4. Insufficient dye loading or dye leakage. | 1. Verify ETB receptor expression using qPCR or Western blot. Consider using a cell line with higher expression. 2. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Optimize assay buffer components and ensure the assay is performed at the correct temperature (typically 37°C). 4. Optimize dye loading concentration and incubation time. Use probenecid to prevent dye leakage if necessary. |
| High Background Signal | 1. Autofluorescence of compounds or medium. 2. Cell stress or death leading to high basal calcium levels. 3. Contamination of cell culture. | 1. Use phenol red-free medium for the assay. Check for autofluorescence of this compound at the concentrations used. 2. Ensure cells are healthy and not over-confluent. Handle cells gently during washing and reagent addition. 3. Regularly test for mycoplasma contamination. |
| Inconsistent Results/High Variability | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Variation in cell passage number between experiments. | 1. Use a cell counter to ensure consistent cell numbers are seeded in each well. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 4. Use cells within a narrow and defined passage number range for all experiments. |
| Poor Curve Fit/Shallow or Steep Hill Slope | 1. Inappropriate concentration range of this compound. 2. Receptor desensitization or tachyphylaxis at high concentrations. 3. Non-specific binding or off-target effects. | 1. Expand the concentration range of this compound to ensure you capture the full sigmoidal curve. 2. Reduce the incubation time with this compound.[9] 3. If possible, use a selective ETB receptor antagonist to confirm that the observed response is mediated by the ETB receptor. |
| Shift in EC50 Value | 1. Presence of serum or other interfering substances in the assay medium.[8] 2. Changes in cell culture conditions over time. 3. Instability of this compound stock solution. | 1. Perform the assay in serum-free medium or dialyzed serum to remove interfering components.[8] 2. Maintain consistent cell culture practices, including media formulation, serum lot, and incubation conditions. 3. Aliquot the this compound stock solution and store it properly to ensure its stability. |
References
- 1. ahajournals.org [ahajournals.org]
- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelin receptor antagonists: effect of serum albumin on potency and comparison of pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated administration of ET(B) receptor agonist, IRL-1620, produces tachyphylaxis only to its hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-3020 Technical Support Center: Tachyphylaxis and Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tachyphylaxis and desensitization of the Endothelin B (ETB) receptor using the selective agonist, BQ-3020.
Frequently Asked Questions (FAQs)
Q1: What are tachyphylaxis and desensitization in the context of this compound experiments?
A1: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated administration. Desensitization is the process by which a receptor, in this case, the ETB receptor, becomes less responsive to its agonist, this compound. These phenomena are common for G-protein coupled receptors (GPCRs) like the ETB receptor.[1][2]
Q2: What is the primary mechanism of ETB receptor desensitization?
A2: The primary mechanism for the rapid desensitization of the ETB receptor is agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G-protein, thereby attenuating the downstream signal. This process is a form of homologous desensitization.[1][2]
Q3: How quickly does tachyphylaxis to ETB agonists like this compound develop?
A3: Tachyphylaxis to ETB receptor agonists can develop rapidly, often within minutes of repeated administration. The exact onset and duration can vary depending on the experimental model, the concentration of this compound used, and the specific response being measured. For instance, in vivo studies with the ETB agonist IRL-1620 have shown a significant reduction in the hypotensive response upon the second and third doses administered at 60-minute intervals.[3]
Q4: Can ETB receptor desensitization be used as a tool in experiments?
A4: Yes. Complete desensitization of the ETB receptor can be used to pharmacologically isolate the effects of other receptors, such as the ETA receptor. By pre-treating a tissue with a high concentration of an ETB agonist like sarafotoxin S6c to induce desensitization, subsequent responses to mixed agonists like endothelin-1 can be attributed primarily to ETA receptor activation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound-induced response | ETB receptor tachyphylaxis/desensitization. | - Increase the time interval between this compound administrations.- Perform cumulative concentration-response curves instead of repeated stimulation with the same concentration.- If studying downstream signaling, consider time-course experiments to capture the peak response before significant desensitization occurs. |
| Inconsistent or weak response to this compound | This has been observed in some tissues and may be an inherent characteristic of the ETB receptor-mediated response in that specific model.[5] | - Ensure the tissue preparation is viable and handled carefully.- Optimize the this compound concentration range in your dose-response experiments.- Consider using a different tissue or cell line known to have a robust ETB receptor response. |
| Difficulty replicating results | Variability in the rate and extent of desensitization. | - Standardize all experimental conditions, including incubation times, temperature, and buffer composition.- Ensure consistent timing of all additions and measurements.- Use a sufficient number of replicates to account for biological variability. |
| Unexpected off-target effects | At very high concentrations, the selectivity of this compound for the ETB receptor over the ETA receptor may decrease. | - Use the lowest effective concentration of this compound.- Confirm ETB receptor specificity by using a selective ETB receptor antagonist (e.g., BQ-788) to block the this compound-induced response. |
Experimental Protocols & Data
In Vivo Tachyphylaxis to ETB Agonist-Induced Hypotension
This protocol is adapted from a study on the ETB agonist IRL-1620 and can be modified for this compound.[3]
Objective: To assess the development of tachyphylaxis to the hypotensive effect of an ETB agonist in anesthetized rats.
Methodology:
-
Anesthetize rats (e.g., with urethane) and catheterize the jugular vein for intravenous administration and the carotid artery for blood pressure monitoring.
-
Allow the animal to stabilize after surgery.
-
Administer the first intravenous dose of this compound and record the change in mean arterial pressure (MAP).
-
Administer subsequent identical doses of this compound at fixed time intervals (e.g., 60 and 120 minutes after the first dose).
-
Record the change in MAP after each administration.
-
Compare the magnitude of the hypotensive response to each dose.
Quantitative Data (Example adapted from IRL-1620 study):
| Administration | Time (minutes) | Dose of ETB Agonist (µg/kg, i.v.) | % Decrease in Mean Arterial Pressure (MAP) |
| 1st | 0 | 5.0 | 40.12% |
| 2nd | 60 | 5.0 | 29.15% |
| 3rd | 120 | 5.0 | 21.61% |
In Vitro Desensitization of ETB Receptors in Vascular Smooth Muscle
This protocol is based on a method using sarafotoxin S6c to induce ETB receptor desensitization.[4]
Objective: To induce and confirm ETB receptor desensitization in isolated arterial rings.
Methodology:
-
Prepare isolated arterial rings (e.g., rat mesenteric artery) and mount them in an organ bath for isometric tension recording.
-
Obtain a baseline concentration-response curve to the ETB agonist (e.g., this compound or sarafotoxin S6c).
-
Wash the tissue and allow it to return to baseline tension.
-
Incubate the arterial rings with a high concentration of the ETB agonist (e.g., 10⁻⁷ M sarafotoxin S6c) for a defined period (e.g., 30 minutes) to induce desensitization.
-
Without washing, attempt to elicit a response by adding a higher concentration of the same ETB agonist.
-
A lack of response confirms ETB receptor desensitization.
Visualizations
ETB Receptor Signaling and Desensitization Pathway
Caption: ETB receptor signaling and desensitization pathway.
Experimental Workflow for In Vivo Tachyphylaxis Study
Caption: Workflow for in vivo tachyphylaxis experiment.
Logical Relationship of Desensitization
References
- 1. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 2. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated administration of ET(B) receptor agonist, IRL-1620, produces tachyphylaxis only to its hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Endothelin A and B Receptor Expression and Receptor-Mediated Vasoconstriction in Rat Mesenteric arteries after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endothelin ET(B) receptor agonist [125I]this compound binds predominantly to nerves in the bovine retractor penis muscle and penile artery - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-3020 Technical Support Center: Interpreting Biphasic Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-responses with the selective endothelin B (ETB) receptor agonist, BQ-3020.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response and why is it observed with this compound?
A biphasic dose-response, sometimes referred to as hormesis, is a phenomenon where a compound elicits opposite effects at low versus high concentrations. In the context of this compound, this is often observed as vasodilation or relaxation at lower concentrations and a switch to vasoconstriction at higher concentrations[1].
This dual action is rooted in the complex signaling of the Endothelin B (ETB) receptor. The ETB receptor is known to couple with multiple G-protein subtypes, primarily Gq and Gi[2][3][4][5].
-
Low Concentrations (Relaxation/Vasodilation): At lower concentrations, this compound preferentially activates ETB receptors on endothelial cells. This is often linked to a Gi-coupled pathway that stimulates endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, causing relaxation[6].
-
High Concentrations (Contraction/Vasoconstriction): As the concentration of this compound increases, it activates a different set of ETB receptors located on the vascular smooth muscle cells themselves. These receptors are coupled to the Gq protein. Gq activation stimulates Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction[7].
The observed response in any given experiment will depend on the relative expression and sensitivity of these two ETB receptor populations in the specific tissue being studied.
Q2: My dose-response curve for this compound is not a simple sigmoid curve. Is this expected?
Yes, a non-monotonic, or biphasic, curve is an expected outcome in many experimental systems when studying this compound. A typical biphasic response in a vascular reactivity assay might show an initial phase of relaxation (e.g., a decrease in tension) at nanomolar concentrations, followed by a contractile phase as the concentration increases[1]. An inverted "U" or "J" shaped curve is characteristic of such a response.
Q3: How can I determine the optimal concentration range for my experiment?
To determine the optimal concentration, you must first define the desired effect.
-
For studying ETB-mediated relaxation: A concentration range of 0.01 nM to 10 nM is typically appropriate.
-
For studying ETB-mediated contraction: Concentrations from 10 nM to 300 nM are generally required[1].
It is highly recommended to perform a full dose-response curve (e.g., from 10⁻¹¹ M to 10⁻⁶ M) in your specific model system to empirically determine the transition point between the relaxant and contractile phases.
Q4: What experimental factors could confound my results and lead to an unexpected biphasic effect?
Several factors can influence the observed response to this compound. If you are seeing inconsistent or unexpected results, consider the following:
-
Endothelial Integrity: The relaxation phase is critically dependent on a healthy and intact endothelium to produce nitric oxide. If the endothelium is damaged during tissue preparation, you may only observe the contractile response. Always perform an endothelial integrity check (e.g., with acetylcholine) before starting your this compound dose-response protocol.
-
Tissue Type: The relative density of endothelial versus smooth muscle ETB receptors varies significantly between different blood vessels and tissues[7]. For example, some vascular beds may show a predominantly contractile response, while others show a more pronounced relaxation.
-
Receptor Desensitization: Like many G-protein coupled receptors, ETB receptors can undergo desensitization after prolonged or high-concentration agonist exposure. This could potentially dampen the observed response over time.
-
Presence of other vasoactive substances: The pre-contraction agent used (e.g., phenylephrine, U46619) and its concentration can alter the baseline tone and influence the magnitude of the relaxation or contraction observed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No relaxation observed, only contraction. | 1. Damaged endothelium during tissue preparation. 2. Tissue type has low expression of endothelial ETB receptors. | 1. Refine tissue dissection and mounting technique. Always verify endothelial integrity with a known vasodilator like acetylcholine before adding this compound. 2. Consult literature for ETB receptor expression in your specific tissue. Consider using a different vascular bed if relaxation is the primary endpoint. |
| Inconsistent results between experiments. | 1. Variable endothelial integrity. 2. Differences in baseline contractile tone. 3. Instability of this compound stock solution. | 1. Standardize tissue handling protocol rigorously. 2. Ensure the pre-contraction level is consistent across all experiments (e.g., 60-80% of maximum KCl contraction). 3. Prepare fresh this compound dilutions for each experiment from a validated frozen stock. |
| Weak or no response at any concentration. | 1. Degraded this compound peptide. 2. Low ETB receptor expression in the chosen cell line or tissue. 3. Incorrect buffer or experimental conditions. | 1. Purchase new, certified this compound. Check storage conditions. 2. Confirm ETB receptor expression via Western Blot, qPCR, or radioligand binding. 3. Verify pH, temperature, and composition of physiological salt solution. |
Data Presentation
The following tables summarize representative quantitative data for this compound, illustrating its biphasic potential.
Table 1: this compound Vascular Response in Pre-contracted Arterial Rings (Representative data synthesized from literature descriptions[1][8])
| This compound Concentration (nM) | Mean Vascular Response (% of Pre-contraction) | Predominant Effect |
| 0.01 | -5% ± 1.2 | Relaxation |
| 0.1 | -20% ± 3.5 | Relaxation |
| 1.0 | -45% ± 5.1 | Relaxation |
| 10 | -15% ± 4.2 | Relaxation (waning) |
| 30 | +25% ± 6.0 | Contraction |
| 100 | +80% ± 8.9 | Contraction |
| 300 | +110% ± 10.2 | Contraction |
| Negative values indicate relaxation below the pre-contracted tone; positive values indicate contraction above the pre-contracted tone. |
Table 2: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Receptor/Tissue | Reference |
| IC₅₀ | 0.2 nM | ETB Receptor (displacing [¹²⁵I] ET-1) | [1] |
| EC₅₀ | 0.57 nM | Vasoconstriction (Rabbit Pulmonary Artery) | [1] |
| Ki (human) | 0.18 nM | ETB Receptor | |
| Ki (human) | 970 nM | ETA Receptor |
Experimental Protocols
Protocol 1: Vascular Reactivity Assessment in Isolated Arterial Rings (Organ Bath)
This protocol details the methodology for assessing the biphasic effects of this compound on isolated arterial rings.
1. Tissue Preparation: a. Humanely euthanize the animal (e.g., rat, rabbit) according to approved institutional protocols. b. Promptly dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold, oxygenated Krebs-Henseleit physiological salt solution (PSS). c. Under a dissecting microscope, carefully remove adherent connective and adipose tissue. d. Cut the cleaned artery into rings of 2-3 mm in length.
2. Mounting: a. Mount each arterial ring on two stainless-steel wires or hooks in an organ bath chamber (10-20 mL volume). b. The chamber should be filled with PSS, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂. c. Connect one wire to a fixed support and the other to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check: a. Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta). b. After equilibration, depolarize the rings with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to determine the maximum contractile capacity. c. Wash the rings with PSS and allow them to return to baseline tension.
4. Endothelial Integrity Check: a. Pre-contract the rings to approximately 60-80% of the maximum KCl response using an alpha-agonist like Phenylephrine (PE, e.g., 1 µM). b. Once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like Acetylcholine (ACh, e.g., 1-10 µM). c. A relaxation of >80% is indicative of a healthy, intact endothelium. Rings showing poor relaxation should be discarded.
5. Dose-Response Curve Generation: a. After washing out the ACh and allowing the rings to return to baseline, induce a stable pre-contraction with PE again. b. Add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., from 10⁻¹¹ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next. c. Record the tension at each concentration.
6. Data Analysis: a. Express the response at each this compound concentration as a percentage of the pre-contraction induced by PE. b. Plot the concentration of this compound (on a log scale) against the percentage response to visualize the biphasic curve.
Visualizations
Signaling Pathways
Caption: Biphasic signaling of this compound via differential G-protein coupling in distinct cell types.
Experimental Workflow
Caption: Workflow for a vascular reactivity experiment to characterize this compound's effects.
Logical Relationship Diagram
Caption: Conceptual model of how two mechanisms create one biphasic dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Molecular mechanism of the endothelin receptor type B interactions with Gs, Gi, and Gq | Semantic Scholar [semanticscholar.org]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular mechanism of the endothelin receptor type B interactions with Gs, Gi, and Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin ETA and ETB receptors mediate vascular smooth-muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Species Differences in BQ-3020 Binding and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the species-specific binding and activity of BQ-3020, a selective endothelin B (ETB) receptor agonist. Below you will find quantitative data, detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your research and development activities.
Species-Specific this compound Binding and Activity Data
Significant variations in the binding affinity and functional potency of this compound have been observed across different species. The following tables summarize key quantitative data to facilitate experimental design and data interpretation.
This compound Binding Affinity to ETB Receptors
| Species | Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Human | CHO cells (transfected with human ETB receptor) | [¹²⁵I]-BQ-3020 | Kd | 0.112 | [1] |
| Human | Left Ventricle | [¹²⁵I]-ET-1 | Ki | 0.18 | [2][3] |
| Human | Left Ventricle | [¹⁸F]-BQ-3020 | Kd | 0.34 | |
| Human | Kidney | [¹²⁵I]-BQ-3020 | Kd | 0.36 | [4] |
| Rat | Cerebellum | [¹²⁵I]-BQ-3020 | Kd | 0.031 | [5] |
| Rat | Cerebellum | [¹²⁵I]-BQ-3020 | Kd | 0.063 | [1] |
| Dog | Lung | [¹²⁵I]-BQ-3020 | Kd | 0.053 | [1] |
| Porcine (Pig) | Cerebellar Membranes | [¹²⁵I]-ET-1 | IC₅₀ | 0.2 | [6] |
| Porcine (Pig) | Heart | [¹²⁵I]-ET-1 | Ki | >100 | [7] |
| Bovine | Endothelial Cells | [¹²⁵I]-BQ-3020 | Kd | - |
N/A: Data not available from the searched resources.
This compound Functional Activity
| Species | Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |
| Rabbit | Vasoconstriction | Pulmonary Artery | EC₅₀ | 0.57 | |
| Porcine (Pig) | Relaxation | Urinary Bladder Neck | EC₅₀ | N/A | |
| Bovine | IP₃ Generation | Endothelial Cells | EC₅₀ | 5 | [8] |
| Human | N/A | N/A | EC₅₀ | N/A | |
| Rat | N/A | N/A | EC₅₀ | N/A |
N/A: Quantitative EC₅₀ value not available from the searched resources, although functional activity was observed.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your studies.
Radioligand Binding Assay for this compound
This protocol describes a method for determining the binding affinity of this compound to ETB receptors in a given tissue or cell membrane preparation.
Materials:
-
Radioligand: [¹²⁵I]-BQ-3020
-
Unlabeled Ligand: this compound
-
Tissue/Cell Membranes: Prepared from the species and tissue of interest.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethylenimine.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
50 µL of various concentrations of [¹²⁵I]-BQ-3020.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
Calcium Mobilization Assay
This protocol outlines a method to measure the functional activity of this compound by quantifying changes in intracellular calcium concentration.
Materials:
-
Cells: CHO cells stably transfected with the human ETB receptor, or other relevant cell lines.
-
Calcium Indicator Dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound: A range of concentrations.
-
Fluorescence Plate Reader: Equipped with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye dissolved in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Inject a range of concentrations of this compound into the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Visualized Signaling Pathways and Workflows
Caption: ETB Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why does this compound show different binding affinities across species?
A1: The binding affinity of a ligand is determined by the specific amino acid sequence and three-dimensional structure of the receptor's binding pocket. Even small variations in the amino acid sequence of the ETB receptor between species can lead to significant differences in how tightly this compound binds.
Q2: Can I assume that high binding affinity will translate to high functional potency?
A2: While there is often a correlation, it is not always a direct one-to-one relationship. A ligand can bind with high affinity but be a partial agonist or even an antagonist. It is crucial to perform functional assays, such as calcium mobilization or vasoconstriction studies, to determine the potency (EC₅₀) and efficacy (Emax) of this compound in your specific model system.
Q3: What are the typical downstream signaling pathways activated by this compound binding to the ETB receptor?
A3: The ETB receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Activation by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
Q4: How does the dissociation rate of this compound differ between species?
A4: Studies have shown that the dissociation of [¹²⁵I]-BQ-3020 from the ETB receptor is species-dependent. For instance, dissociation is partial from human and dog ETB receptors, while it is essentially irreversible from the rat cerebellar ETB receptor.[1] This is an important consideration for the design of washout experiments.
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
-
Possible Cause: The radioligand is sticking to the filters, tubes, or other components of the assay system.
-
Troubleshooting Steps:
-
Optimize Filter Soaking: Ensure that the glass fiber filters are adequately pre-soaked in a blocking agent like 0.3% polyethylenimine.
-
Add BSA to Binding Buffer: Including a carrier protein like Bovine Serum Albumin (BSA) in your binding buffer can help to reduce non-specific binding.
-
Optimize Washing: Increase the volume and number of washes with ice-cold wash buffer. Ensure the washing is performed quickly to minimize dissociation of specifically bound ligand.
-
Use a Different Unlabeled Ligand for NSB: If available, a structurally different ETB receptor ligand can sometimes be used to define non-specific binding.
-
Issue 2: Low Signal or No Response in Calcium Mobilization Assay
-
Possible Cause: Problems with cell health, dye loading, or compound activity.
-
Troubleshooting Steps:
-
Check Cell Health and Receptor Expression: Ensure that your cells are healthy and are expressing a sufficient number of ETB receptors on their surface.
-
Optimize Dye Loading: The concentration of the calcium indicator dye and the loading time may need to be optimized for your specific cell line. Incomplete de-esterification of the AM ester can also be an issue.
-
Verify Compound Integrity: Confirm the concentration and integrity of your this compound stock solution.
-
Use a Positive Control: Use a known agonist for the ETB receptor (like Endothelin-1) to confirm that the assay system is working correctly.
-
Check Assay Buffer Components: Ensure your assay buffer contains appropriate concentrations of calcium and other ions.
-
Issue 3: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell numbers, pipetting errors, or edge effects in the plate.
-
Troubleshooting Steps:
-
Ensure Even Cell Seeding: Pay close attention to your cell seeding technique to ensure a uniform cell monolayer in all wells.
-
Use a Repeater Pipette: For adding reagents, a repeater pipette can improve consistency between wells.
-
Avoid Edge Effects: The outer wells of a 96-well plate are more prone to evaporation. Consider not using the outermost wells for critical experiments or ensure proper humidification during incubation.
-
Mix Gently: After adding reagents, gently mix the contents of the wells to ensure even distribution without disturbing the cells.
-
References
- 1. [125I]-BQ3020, a potent ETB-selective agonist, displays species differences in its binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 4. Novel ligands BQ123 and BQ3020 characterize endothelin receptor subtypes ETA and ETB in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Troubleshooting inconsistent results with BQ-3020
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BQ-3020, a selective endothelin ETB receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Inconsistent Agonist Response in Functional Assays
Q: Why am I observing variable or weak responses to this compound in my functional assays (e.g., vasoconstriction, relaxation, or calcium mobilization)?
A: Inconsistent results with this compound can arise from several factors, from solution preparation to experimental design. Here’s a systematic approach to troubleshooting:
Troubleshooting Steps:
-
This compound Solution Integrity:
-
Solubility: this compound is soluble in 0.03M aqueous sodium bicarbonate at 0.5 mg/ml.[1][2] Ensure the peptide is fully dissolved. Sonication can aid dissolution. Improperly dissolved peptide is a primary source of inconsistent concentrations.
-
Storage: Store lyophilized this compound at -20°C.[1][2] Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, aliquot and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
-
Purity: Verify the purity of your this compound lot from the Certificate of Analysis provided by the supplier. Impurities can affect biological activity.
-
-
Experimental System:
-
Cell Health and Passage Number: Ensure cells are healthy, within a low passage number, and not overgrown. Cellular stress can alter receptor expression and signaling.
-
Receptor Expression: Confirm the expression of ETB receptors in your cell line or tissue preparation. Receptor density can vary significantly between cell types and even with different culture conditions.
-
Species-Specific Differences: this compound exhibits different binding affinities and dissociation kinetics in various species (e.g., human, rat, dog).[3] Be aware of these differences when comparing your results to published data.
-
-
Assay Protocol:
-
Tachyphylaxis (Receptor Desensitization): The ETB receptor can undergo rapid desensitization upon agonist stimulation.[4] Prolonged or repeated exposure to this compound can lead to a diminished response.
-
Recommendation: Minimize pre-incubation times and ensure adequate washout periods between agonist applications in your experimental design.
-
-
Incubation Times and Agonist Concentration: Optimize incubation times and perform dose-response curves to identify the optimal concentration range for your specific experimental model.
-
Issues with Radioligand Binding Assays
Q: I am getting high non-specific binding or inconsistent results in my [¹²⁵I]this compound binding assays. What should I check?
A: High non-specific binding can obscure specific binding signals and lead to unreliable data. Here are key areas to troubleshoot:
Troubleshooting Steps:
-
Radioligand Quality: Ensure the [¹²⁵I]this compound is not degraded. Check the date of synthesis and store it appropriately as recommended by the manufacturer.
-
Assay Buffer and Conditions:
-
Blocking Agents: Incorporate a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding to surfaces.
-
Washing Steps: Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand.
-
-
Filter Selection: If using a filtration-based assay, ensure the filter material is appropriate and has low non-specific binding characteristics for peptides. Pre-soaking filters in buffer may be necessary.
-
Tissue/Cell Preparation: Ensure consistent and high-quality membrane preparations. Poor quality preparations can lead to variability.
Quantitative Data Summary
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Species/Tissue | Ligand | Parameter | Value | Reference |
| ETB | Human | This compound | Ki | 0.18 nM | [2] |
| ETA | Human | This compound | Ki | 970 nM | [2] |
| ETB | Porcine Cerebellum | [¹²⁵I]ET-1 (displaced by this compound) | IC₅₀ | 0.2 nM | [5][6] |
| ETA | Porcine Aortic Smooth Muscle | [¹²⁵I]ET-1 (displaced by this compound) | IC₅₀ | 940 nM | [5] |
| ETB | Porcine Cerebellum | [¹²⁵I]this compound | Kd | 34.4 pM | [5] |
| ETB | Rat Cerebellum | [¹²⁵I]this compound | Kd | 31 pM | [7] |
| ETB | Human Left Ventricle | [¹⁸F]this compound | Kd | 0.34 nM | [8] |
Table 2: Species-Specific Binding Characteristics of [¹²⁵I]this compound
| Species/Preparation | Kd (pM) | Bmax (pmol/mg protein) | Dissociation Characteristics | Reference |
| Rat Cerebellum | 63 | 3.8 | Essentially irreversible | [3] |
| Dog Lung | 53 | 0.430 | Partial dissociation (25-40%) | [3] |
| Human ETB (transfected CHO cells) | 112 | 20 | Partial dissociation (25-40%) | [3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound in a cell line expressing the ETB receptor.
Methodology:
-
Cell Culture: Plate cells expressing the ETB receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 0.03M sodium bicarbonate.
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to create a concentration range for the dose-response curve.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity before and after the addition of this compound.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the this compound dilutions to the respective wells and continuously record the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: ETB Receptor signaling pathways activated by this compound.
Experimental Workflow
Caption: Logical workflow for troubleshooting inconsistent this compound results.
Logical Relationship
Caption: Key factors influencing consistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. [125I]-BQ3020, a potent ETB-selective agonist, displays species differences in its binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Off-Target Effects of BQ-3020
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for the off-target effects of BQ-3020 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a synthetic peptide analog of endothelin-1.[1] It is a highly potent and selective agonist for the Endothelin B (ETB) receptor, which is a G-protein coupled receptor (GPCR).[1][2][3] It is frequently used in research to investigate the physiological roles of the ETB receptor in various systems, including cardiovascular and neurological pathways.[4][5]
Q2: What is the primary off-target concern when using this compound?
A2: The primary off-target concern for this compound is its potential interaction with the Endothelin A (ETA) receptor.[3][6] Although this compound is highly selective for the ETB receptor, at very high concentrations it can exhibit some activity at the ETA receptor.[3][6] Understanding and controlling for this potential cross-reactivity is critical for accurate data interpretation.
Q3: How can I be confident that the experimental effects I observe are mediated by the on-target ETB receptor?
A3: To ensure the observed effects are ETB-mediated, a combination of proper dose selection and the use of specific antagonists is recommended. You should use the lowest concentration of this compound that elicits a reliable on-target effect. Additionally, performing control experiments with a selective ETA receptor antagonist (e.g., BQ-123) can demonstrate that the observed effect is not blocked, confirming its independence from ETA receptor activation.[3] Conversely, using a selective ETB antagonist (e.g., BQ-788) should block the effect, confirming its dependence on the ETB receptor.
Quantitative Data: this compound Receptor Selectivity
The following table summarizes the binding affinity and selectivity of this compound for human and other species' endothelin receptors. This data is crucial for designing experiments with appropriate concentration ranges to minimize off-target effects.
| Receptor | Species/Tissue | Affinity Measure | Value | Selectivity (ETA/ETB) | Reference |
| ETB | Human | Ki | 0.18 nM | \multirow{2}{}{~5389-fold} | [2] |
| ETA | Human | Ki | 970 nM | [2] | |
| ETB | Porcine Cerebellum | IC50 | 0.2 nM | \multirow{2}{}{4700-fold} | [3][4] |
| ETA | Aortic Smooth Muscle | IC50 | 940 nM | [3] | |
| ETB | Human Heart | KD | 1.38 nM | \multirow{2}{*}{~1478-fold} | [6] |
| ETA | Human Heart | KD | 2040 nM (2.04 µM) | [6] | |
| ETB | Rat Cerebellum | Kd | 31 pM | N/A | [1] |
Note: Ki (inhibitor constant), IC50 (half-maximal inhibitory concentration), and KD (dissociation constant) are all measures of binding affinity. Lower values indicate higher affinity.
Troubleshooting Guide
Issue: The observed physiological response is inconsistent or does not match expected ETB-mediated effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target ETA Activation | 1. Perform a dose-response curve to confirm the effect is concentration-dependent. 2. Co-administer this compound with a selective ETA antagonist (e.g., BQ-123). If the unexpected effect is blocked or reduced, it indicates an ETA-mediated off-target action. 3. Lower the concentration of this compound to a range where it is highly selective for the ETB receptor (see data table above). |
| Peptide Instability | 1. Ensure this compound is stored correctly at -20°C.[2] 2. Prepare fresh solutions before each experiment, as peptides in solution have a limited shelf-life.[7] 3. Avoid repeated freeze-thaw cycles. |
| Cell Line or Tissue Variability | 1. Confirm the expression levels of both ETA and ETB receptors in your experimental model using techniques like qPCR or Western blot. 2. Be aware of species differences; the binding affinity of this compound can vary between human, rat, and pig tissues.[6] |
Issue: High background or non-specific binding is observed in a radioligand binding assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | 1. Optimize the concentration of the radiolabeled ligand ([¹²⁵I]this compound) to be near its Kd value for the ETB receptor.[1][3] 2. Ensure washing steps are sufficient to remove unbound ligand. 3. Include a "non-specific binding" control by adding a high concentration of unlabeled this compound to a set of wells to saturate all specific binding sites. |
| Poor Quality of Reagents | 1. Verify the purity of this compound, as contaminants can cause unexpected interactions. 2. Check the age and specific activity of the radioligand, as this can affect binding efficiency. |
Visualizations
References
- 1. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Endothelin ETB Receptor Agonists: R&D Systems [rndsystems.com]
- 3. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The endothelin ET(B) receptor agonist [125I]this compound binds predominantly to nerves in the bovine retractor penis muscle and penile artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
BQ-3020 Technical Support Center: Storage, Handling, and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of the selective ETB receptor agonist, BQ-3020.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A: Lyophilized this compound should be stored at -20°C.[1] For long-term storage, it is recommended to keep it in a desiccated environment.
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is soluble in 0.03M sodium bicarbonate up to a concentration of 0.50 mg/mL.[1][2]
Q3: How should I store reconstituted this compound solutions?
A: It is best to prepare and use solutions on the same day.[3] If storage is necessary, aliquot the solution and store at -20°C for up to one month.[3] To prevent degradation, avoid repeated freeze-thaw cycles.[2]
Q4: What are the potential hazards associated with this compound and what precautions should I take?
A: this compound is harmful if swallowed, in contact with skin, or inhaled.[4] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work in a well-ventilated area and avoid breathing in the dust or fumes.[4] Do not eat, drink, or smoke while handling this compound.[4]
Q5: What should I do in case of accidental exposure to this compound?
A: In case of accidental exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
If on skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4]
-
If in eyes: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth with water and seek immediate medical help.[4]
Quantitative Data Summary
For quick reference, the following tables summarize the key quantitative data for this compound.
Table 1: Storage and Stability
| Condition | Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C | Long-term | Store desiccated[2] |
| Reconstituted Solution | -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles[2] |
| Shipping | Ambient | Short-term | Follow storage instructions upon receipt[3] |
Table 2: Solubility
| Solvent | Concentration |
| 0.03M Sodium Bicarbonate | 0.50 mg/mL[1][2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes.
-
Solvent Preparation: Prepare a fresh solution of 0.03M sodium bicarbonate in sterile, nuclease-free water.
-
Reconstitution: Carefully open the vial. Using a calibrated pipette, add the appropriate volume of 0.03M sodium bicarbonate to the vial to achieve the desired concentration (not exceeding 0.50 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: If not for immediate use, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Precipitate observed in the reconstituted this compound solution.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution: Do not exceed the recommended maximum concentration of 0.50 mg/mL in 0.03M sodium bicarbonate.
-
-
Possible Cause 2: The solution was not properly dissolved.
-
Solution: Ensure complete dissolution by gentle vortexing or brief sonication.
-
-
Possible Cause 3: Improper storage of the reconstituted solution.
-
Solution: Ensure stored solutions are brought to room temperature and vortexed gently before use to ensure any precipitates are redissolved.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Solution: Always store lyophilized this compound at -20°C and reconstituted solutions in aliquots at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect concentration of the working solution.
-
Solution: Recalculate the dilution from the stock solution. If necessary, prepare a fresh stock solution and repeat the experiment.
-
Visual Experimental Workflow and Decision-Making
The following diagrams illustrate key workflows and decision-making processes for handling this compound.
Caption: Workflow for storing and reconstituting this compound.
Caption: Troubleshooting guide for this compound solution precipitation.
References
Technical Support Center: Optimizing BQ-3020 Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in BQ-3020 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2][3][4] The ETB receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, making it a target for drug development.[5]
Q2: Why is optimizing incubation time crucial for this compound binding assays?
A2: Optimizing the incubation time is critical to ensure that the binding of this compound to the ETB receptor has reached equilibrium. Failure to reach equilibrium can lead to an underestimation of binding affinity (Kd or Ki values).[3] Studies have shown that both [125I]ET-1 and [125I]this compound exhibit slow onset and offset binding kinetics at ETB receptors, underscoring the importance of allowing sufficient time for the binding to stabilize.[3][6]
Q3: What is a typical starting point for incubation time in a this compound binding assay?
A3: A common starting point for incubation in GPCR binding assays is 60 minutes at a controlled temperature (e.g., 30°C or 37°C).[3] However, the optimal time for this compound can vary depending on the specific experimental conditions, including the concentration of the radioligand and the receptor preparation. Therefore, it is essential to experimentally determine the optimal incubation time for your specific system.
Q4: How do I experimentally determine the optimal incubation time for my this compound assay?
A4: The optimal incubation time is determined by performing an association kinetics (or time-course) experiment. This involves measuring the specific binding of a fixed concentration of radiolabeled this compound ([¹²⁵I]this compound) at various time points until the binding signal reaches a stable plateau, which indicates that equilibrium has been achieved.[3][7] A detailed protocol for this experiment is provided below.
Troubleshooting Guides
This section addresses common issues that may be encountered during the optimization of incubation time and general conduct of this compound binding assays.
| Problem | Potential Cause(s) | Suggested Solution(s) | Expected Outcome |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing.4. The radioligand is sticking to plasticware or filters. | 1. Use a radioligand concentration at or below the Kd.[4]2. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[4] Pre-soak filters in a polymer solution like polyethyleneimine (PEI).[1][4]3. Optimize the number and volume of washes with ice-cold buffer.[1]4. Include a small concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the assay buffer.[1] | Reduced background signal, leading to a clearer specific binding window. |
| Failure to Reach Binding Equilibrium (No Plateau in Association Assay) | 1. Incubation time is too short.2. Ligand degradation over long incubation periods. | 1. Extend the incubation time in your time-course experiment until a stable plateau is observed.[3]2. Verify the stability of [¹²⁵I]this compound under your assay conditions. If degradation is an issue, consider using protease inhibitors or reducing the incubation temperature. | A clear plateau in the specific binding over time, indicating that equilibrium has been reached. |
| Inconsistent Results and Poor Reproducibility | 1. Inconsistent pipetting or reagent addition.2. Temperature fluctuations during incubation.3. Incomplete or inconsistent separation of bound and free ligand. | 1. Use calibrated pipettes and ensure consistent mixing.2. Use a temperature-controlled incubator or water bath.[3]3. Ensure the vacuum for filtration is consistent and that wash steps are performed rapidly and uniformly with ice-cold buffer.[3] | Improved consistency between replicate wells and across different experiments. |
| Low Specific Binding Signal | 1. Insufficient receptor concentration.2. Low radioligand concentration.3. Suboptimal buffer conditions (pH, ionic strength). | 1. Increase the amount of membrane preparation or cell number in the assay.2. While keeping the concentration below the Kd is ideal, a very low concentration may not yield a detectable signal.[7] A balance must be struck.3. Optimize the buffer composition for the ETB receptor. | An increased signal-to-noise ratio, allowing for more accurate measurements. |
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the ETB receptor as reported in various studies. These values can serve as a reference for expected outcomes in your experiments.
| Ligand | Receptor/Tissue | Assay Type | Affinity (Kd/IC₅₀) | Reference |
| This compound | Human ETB Receptor | Competition Binding | Ki = 0.18 nM | [1] |
| [¹²⁵I]this compound | Rat Cerebellum | Saturation Binding | Kd = 31 pM | [5] |
| [¹²⁵I]this compound | Porcine Cerebellar Membranes | Saturation Binding | Kd = 34.4 pM | [3] |
| This compound | Porcine Cerebellar Membranes | Competition Binding ([¹²⁵I]ET-1) | IC₅₀ = 0.2 nM | [3] |
| [¹²⁵I]this compound | Human Left Ventricle | Saturation Binding | Kd = 0.107 nM | [8] |
Experimental Protocols
Protocol 1: Association Kinetics Assay to Determine Optimal Incubation Time
This protocol outlines the steps to determine the time required for [¹²⁵I]this compound to reach binding equilibrium with the ETB receptor.
1. Reagent Preparation:
- Binding Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with BSA and divalent cations).
- Radioligand: Dilute [¹²⁵I]this compound in binding buffer to a fixed concentration (typically at or below its Kd).
- Unlabeled Competitor: Prepare a high concentration of unlabeled this compound or another suitable ETB ligand to determine non-specific binding (NSB).
- Receptor Preparation: Prepare a homogenous suspension of cell membranes or whole cells expressing the ETB receptor.
2. Assay Setup:
- Set up two sets of tubes or wells for each time point: one for Total Binding and one for Non-Specific Binding (NSB).
- To the NSB tubes, add the unlabeled competitor. To the Total Binding tubes, add an equal volume of binding buffer.
- Add the diluted [¹²⁵I]this compound to all tubes.
3. Incubation:
- Initiate the binding reaction by adding the receptor preparation to all tubes at staggered intervals corresponding to the desired time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes).
- Incubate at a constant, optimized temperature.
4. Termination and Separation:
- At the end of each incubation period, rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in PEI solution to reduce NSB).
- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Quantification and Analysis:
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding .
- Plot Specific Binding versus time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.
Protocol 2: Saturation Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of [¹²⁵I]this compound once the optimal incubation time is established.
1. Reagent Preparation: As described in Protocol 1, but prepare serial dilutions of [¹²⁵I]this compound.
2. Assay Setup:
- For each concentration of radioligand, set up triplicate wells for Total Binding and triplicate wells for NSB.
- Add binding buffer to Total Binding wells and the unlabeled competitor to NSB wells.
- Add the appropriate dilution of [¹²⁵I]this compound to the corresponding wells.
3. Incubation:
- Add the receptor preparation to all wells to initiate the binding.
- Incubate for the predetermined optimal incubation time at the optimal temperature.
4. Termination, Separation, and Quantification: As described in Protocol 1.
5. Data Analysis:
- Calculate Specific Binding for each radioligand concentration.
- Plot Specific Binding versus the concentration of [¹²⁵I]this compound.
- Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
Visualizations
Caption: Workflow for determining optimal incubation time.
Caption: Simplified ETB receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of two new ETB selective radioligands, [125I]-BQ3020 and [125I]-[Ala1,3,11,15]ET-1 in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-3020 Technical Support Center: Quality Control and Purity Assessment
Welcome to the technical support center for BQ-3020. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of the selective endothelin B (ETB) receptor agonist, this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and highly selective synthetic peptide agonist for the endothelin B (ETB) receptor.[1][2] It is a linear peptide with the sequence Ac-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Ile-Trp-OH.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 2006.35 g/mol | [1][2] |
| Molecular Formula | C₉₆H₁₄₀N₂₀O₂₅S | [1][2] |
| Amino Acid Sequence | LMDKEAVYFAHLDIIW (N-terminal Acetylated) | [1][2] |
| Purity (Typical) | ≥95% (as determined by HPLC) | [1][2] |
| Storage Conditions | Store at -20°C | [1][2] |
| Solubility | Soluble to 0.50 mg/ml in 0.03M sodium bicarbonate | [2] |
Q2: What are the recommended analytical methods for assessing the quality and purity of this compound?
A2: The standard methods for evaluating the quality and purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for determining the net peptide content.[3][4]
Q3: What common impurities might be present in a synthesized batch of this compound?
A3: Synthetic peptides can contain various impurities stemming from the synthesis process.[5][6] For this compound, these may include:
-
Truncated or deletion sequences: Peptides missing one or more amino acids.[5]
-
Oxidation products: Particularly of the methionine (Met) and tryptophan (Trp) residues.
-
Deamidation products: Affecting asparagine (Asn) and glutamine (Gln), though this compound does not contain these residues.
-
Products with protecting group remnants: Incomplete removal of temporary protecting groups used during synthesis.
-
Residual solvents and reagents: Trace amounts of chemicals used in the synthesis and purification process, such as trifluoroacetic acid (TFA).
Q4: Why is the net peptide content important and how does it differ from purity?
A4: Peptide purity, determined by HPLC, indicates the percentage of the target peptide relative to other peptide-related impurities.[7] Net peptide content (NPC), on the other hand, is the percentage of the peptide by weight in the lyophilized powder, accounting for non-peptidic materials like water and counterions (e.g., TFA).[3][7] A peptide with 98% purity may have an NPC of 70-80%.[3] Knowing the NPC is crucial for accurately preparing solutions of a specific molar concentration for biological assays.[7]
Troubleshooting Guides
RP-HPLC Analysis
Q5: I see multiple peaks in my RP-HPLC chromatogram for this compound. What could be the cause?
A5: Multiple peaks suggest the presence of impurities. Here’s how to troubleshoot:
-
A single, sharp main peak with smaller surrounding peaks: This is typical and represents the main product with minor impurities. Ensure the main peak area corresponds to the expected purity (e.g., ≥95%).
-
Several large peaks: This could indicate a failed synthesis, significant degradation, or the use of incorrect HPLC conditions. Verify your synthesis report and confirm that your HPLC method is appropriate for this peptide.
-
"Ghost peaks" appearing in blank runs: This points to contamination in your mobile phase, injector, or column.[8] Use fresh, high-purity solvents and flush the system thoroughly.[8]
Q6: My this compound peak is broad or tailing. How can I improve the peak shape?
A6: Poor peak shape can affect resolution and integration accuracy.[8]
-
Peak Tailing: Often seen with basic peptides due to interactions with residual silanol groups on the silica-based column. Using a mobile phase with a low pH (e.g., 0.1% TFA) can suppress these interactions.
-
Peak Broadening: Can be caused by column degradation, a void at the column inlet, or sample overload.[8] Try reducing the sample injection volume or concentration. If the problem persists across all peaks, the column may need replacement.[8]
Below is a troubleshooting workflow for common HPLC peak shape issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. genscript.com [genscript.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. bachem.com [bachem.com]
- 8. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to ETB Receptor Agonists: BQ-3020 vs. Sarafotoxin S6c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used endothelin B (ETB) receptor agonists: BQ-3020 and sarafotoxin S6c. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate agonist for their specific needs.
Introduction
The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vascular physiology and pathophysiology. The ETB receptor, in particular, is a subject of intense research due to its dual role in vasoconstriction and vasodilation, as well as its involvement in processes such as cell proliferation and nociception. This compound, a linear peptide analog of ET-1, and sarafotoxin S6c, a peptide toxin isolated from the venom of the snake Atractaspis engaddensis, are both potent and selective agonists of the ETB receptor. Their distinct structural and pharmacological properties make them valuable tools for investigating the physiological and pathological roles of the ETB receptor.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters of this compound and sarafotoxin S6c from various in vitro and in vivo studies. It is important to note that direct comparisons from a single study are limited, and variations in experimental conditions can influence the absolute values.
| Parameter | This compound | Sarafotoxin S6c | Receptor Subtype | Tissue/Cell Line | Reference(s) |
| Binding Affinity (Ki/IC50) | ~0.18 - 0.2 nM | ~0.02 nM | Human ETB | Recombinant | [1][2] |
| ~970 nM | ~4500 nM | Human ETA | Recombinant | [1][2] | |
| Selectivity (ETA/ETB) | ~5389-fold | ~225,000-fold | - | - | [1][2] |
| Parameter | This compound | Sarafotoxin S6c | Assay | Tissue/Cell Line | Reference(s) |
| Functional Potency (EC50) | ~0.57 nM | ~10 nM | Vasoconstriction | Rabbit pulmonary artery | [3] |
| Not explicitly stated | ~10 nM | PI Turnover | Rat hippocampus | [2] |
| Parameter | This compound | Sarafotoxin S6c | Method | Model | Reference(s) |
| In Vivo Vasoconstriction | -27 ± 7% reduction in forearm blood flow | -25 ± 7% reduction in forearm blood flow | Intra-arterial infusion | Healthy human volunteers | [3][4] |
| -16 ± 7% reduction in hand vein diameter | -30 ± 8% reduction in hand vein diameter | Intravenous infusion | Healthy human volunteers | [3][4] |
Signaling Pathways
Both this compound and sarafotoxin S6c activate the ETB receptor, a G-protein coupled receptor (GPCR), leading to the activation of several downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound and sarafotoxin S6c for the ETB receptor.
Objective: To compare the ability of unlabeled this compound and sarafotoxin S6c to displace a radiolabeled ligand from the ETB receptor.
Materials:
-
Membrane preparations from cells expressing the ETB receptor (e.g., CHO-ETB cells)
-
Radioligand: [¹²⁵I]-ET-1 or [¹²⁵I]-BQ-3020
-
Unlabeled competitors: this compound and sarafotoxin S6c
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA)
-
Wash buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound and sarafotoxin S6c in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate competitor dilution, and 50 µL of radioligand (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a predetermined amount of protein).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM ET-1).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.
References
- 1. Calcium mobilization induced by endothelins and sarafotoxin in cultured canine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to BQ-3020 and IRL-1620 for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used selective endothelin B (ETB) receptor agonists, BQ-3020 and IRL-1620, for their application in in vivo studies. Both compounds have demonstrated significant utility in preclinical research, particularly in the fields of cardiovascular and neurological disorders. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate agonist for their specific research needs.
Introduction to this compound and IRL-1620
This compound and IRL-1620 are potent and selective agonists for the endothelin B (ETB) receptor, a G protein-coupled receptor involved in various physiological processes, including vasodilation, cell proliferation, and clearance of endothelin-1. Activation of ETB receptors can have context-dependent effects, making selective agonists valuable tools for dissecting these pathways.
This compound is a linear peptide analog of endothelin-1 and has been extensively used to investigate the physiological roles of ETB receptors, particularly in the cardiovascular system.
IRL-1620 (also known as Sovateltide) is another potent and highly selective ETB receptor agonist. It has gained significant attention for its neuroprotective and neuroregenerative effects in models of cerebral ischemia and Alzheimer's disease.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and IRL-1620 based on available literature.
| Parameter | This compound | IRL-1620 | Reference |
| Receptor Selectivity | Highly selective for ETB over ETA receptors. | Potent and highly selective for ETB over ETA receptors. | [1][2] |
| Binding Affinity (Ki) | ~0.18 nM (human ETB) | ~0.016 nM (ETB) | [3][4] |
| Binding Affinity (IC50) | ~0.2 nM (porcine cerebellar membranes) | Not specified | [1] |
| In Vivo Dose (Cardiovascular) | 50 pmol/min (human, intra-arterial infusion) | Not a primary application | [5][6] |
| In Vivo Dose (Neurological) | Not a primary application | 5 µg/kg (rat, intravenous) | [7] |
| Reported In Vivo Effects | Vasoconstriction in some vascular beds, potential for cancer pain attenuation. | Neuroprotection, neurogenesis, improved cerebral blood flow, cognitive improvement. | [5][7][8][9] |
Signaling Pathways and Mechanism of Action
Both this compound and IRL-1620 exert their effects by binding to and activating the ETB receptor. This activation initiates a cascade of intracellular signaling events. The specific downstream effects can vary depending on the cell type and tissue context.
Activation of ETB receptors, for instance on endothelial cells, can lead to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation. In other cell types, ETB receptor activation can stimulate pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.
Below are diagrams illustrating the general signaling pathway of the ETB receptor and a proposed neuroprotective signaling cascade initiated by IRL-1620.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are representative protocols for cardiovascular and neuroprotection studies using this compound and IRL-1620, respectively.
Protocol 1: In Vivo Cardiovascular Study with this compound
Objective: To assess the effect of this compound on forearm blood flow in humans.
Subjects: Healthy male volunteers.
Methodology:
-
Subjects are rested in a supine position in a temperature-controlled room.
-
A 27-gauge steel cannula is inserted into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
Forearm blood flow is measured using venous occlusion plethysmography.
-
A baseline measurement of forearm blood flow and mean arterial pressure is recorded.
-
This compound is infused intra-arterially at a constant rate (e.g., 50 pmol/min) for a set duration (e.g., 60 minutes).
-
Forearm blood flow and mean arterial pressure are monitored continuously throughout the infusion and for a post-infusion period.
-
Data is expressed as a percentage change from baseline.
Protocol 2: In Vivo Neuroprotection Study with IRL-1620
Objective: To evaluate the neuroprotective effects of IRL-1620 in a rat model of ischemic stroke.
Animal Model: Male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO).
Methodology:
-
Anesthesia is induced in the rats (e.g., with isoflurane).
-
Permanent MCAO is induced by electrocoagulation of the middle cerebral artery.
-
At specific time points post-MCAO (e.g., 2, 4, and 6 hours), rats are treated with either vehicle (saline) or IRL-1620 (5 µg/kg) via intravenous injection.
-
Neurological deficit scoring is performed at 24 hours and 7 days post-MCAO to assess functional recovery.
-
At the end of the study period, animals are euthanized, and brains are collected for analysis.
-
Infarct volume is determined by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Immunohistochemistry can be performed to assess markers of apoptosis (e.g., TUNEL) and neurogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of IRL-1620, an Endothelin B Receptor Agonist, on a Pediatric Rat Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRL-1620 | ETB Receptors | Tocris Bioscience [tocris.com]
- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BQ-3020, Endothelin-1, and Endothelin-3
This guide provides a detailed comparison of the synthetic peptide BQ-3020 and the endogenous vasoactive peptides Endothelin-1 (ET-1) and Endothelin-3 (ET-3). The focus is on their receptor selectivity, binding affinity, and functional effects, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Endothelins and this compound
The endothelin family consists of three potent vasoactive peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3).[1][2] They exert their effects by binding to two distinct G protein-coupled receptors: the Endothelin-A (ETA) receptor and the Endothelin-B (ETB) receptor.[1][3] ET-1, the most potent vasoconstrictor of the family, binds to both ETA and ETB receptors.[4][5] ET-3, however, shows a preference for the ETB receptor.[6] this compound is a synthetic, linear peptide fragment of ET-1, specifically designed as a highly potent and selective agonist for the ETB receptor.[7][8]
Receptor Binding Affinity and Selectivity
The differential binding affinities of this compound, ET-1, and ET-3 for ETA and ETB receptors are crucial for their distinct physiological effects. This compound exhibits remarkable selectivity for the ETB receptor, with a significantly lower affinity for the ETA receptor.[8] In contrast, ET-1 binds with high affinity to both receptor subtypes, while ET-3 demonstrates a clear preference for the ETB receptor.[6]
Table 1: Comparative Receptor Binding Affinities (IC50/Ki/Kd)
| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (nM) | Reference |
| This compound | ETB | Porcine cerebellar membranes | IC50: 0.2 | [8] |
| ETA | Aortic vascular smooth muscle cells | IC50: 940 | [8] | |
| ETB (human) | - | Ki: 0.18 | ||
| ETA (human) | - | Ki: 970 | ||
| ETB | Human heart | KDETB: 1.38 ± 0.72 | [9] | |
| ETA | Human heart | KDETA: 2040 ± 210 | [9] | |
| ETB | Rat cerebellum | Kd: 0.031 | [7] | |
| Endothelin-1 (ET-1) | ETB | Porcine cerebellar membranes | IC50: 0.07-0.17 | [8] |
| ETA | A10 cells (rat smooth muscle) | Ki: 0.14 | [10] | |
| Endothelin-3 (ET-3) | ETB | Porcine cerebellar membranes | IC50: 0.07-0.17 | [8] |
| ETA | A10 cells (rat smooth muscle) | Ki: 16 | [10] |
Functional Effects: A Comparative Overview
The distinct receptor binding profiles of this compound, ET-1, and ET-3 translate into different physiological responses.
This compound: As a selective ETB agonist, this compound's effects are primarily mediated through the ETB receptor. In some vascular beds, this leads to vasoconstriction.[8][11] For instance, it has been shown to cause vasoconstriction in the rabbit pulmonary artery and human resistance and capacitance vessels.[8][12] Conversely, in other tissues, ETB receptor activation can induce vasodilation, often mediated by the release of nitric oxide and prostacyclin from endothelial cells.[8] this compound has also been observed to induce relaxation in the pig urinary bladder neck.[11]
Endothelin-1 (ET-1): Being a non-selective agonist, ET-1 elicits a broader range of effects. Its potent vasoconstrictor action is primarily mediated by ETA receptors on vascular smooth muscle cells.[2][4] However, its binding to ETB receptors on endothelial cells can trigger the release of vasodilators, leading to a transient vasodilation before the sustained vasoconstriction.[2]
Endothelin-3 (ET-3): With its preference for the ETB receptor, the effects of ET-3 are more aligned with those of this compound. It generally produces weaker vasoconstriction compared to ET-1, and in some vascular beds, it can cause vasodilation through ETB receptor activation on endothelial cells.[6]
Table 2: Comparative Functional Effects
| Ligand | Primary Receptor Target | Key Functional Effects | References |
| This compound | ETB | Vasoconstriction (e.g., rabbit pulmonary artery, human forearm), Vasodilation (endothelium-dependent), Relaxation (e.g., pig urinary bladder neck) | [8][11][12] |
| Endothelin-1 (ET-1) | ETA and ETB | Potent and sustained vasoconstriction, Transient vasodilation (endothelium-dependent), Cell proliferation | [2][4] |
| Endothelin-3 (ET-3) | ETB > ETA | Weaker vasoconstriction than ET-1, Vasodilation (endothelium-dependent) | [6] |
Signaling Pathways
The binding of these ligands to endothelin receptors initiates a cascade of intracellular signaling events. Both ETA and ETB receptors are coupled to G proteins and can activate multiple signaling pathways.[1][3]
Caption: Endothelin receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of ligands to endothelin receptors.
-
Membrane Preparation: Tissues or cells expressing endothelin receptors are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is resuspended in an assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]ET-1 or [¹²⁵I]this compound) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (this compound, ET-1, or ET-3).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki or Kd values can then be calculated from the IC50 value.[10][13]
Caption: Radioligand Binding Assay Workflow.
Functional Assay: Isolated Tissue Bath
This assay measures the physiological response (e.g., contraction or relaxation) of an isolated tissue to the application of the ligands.
-
Tissue Preparation: A segment of a blood vessel (e.g., aorta, pulmonary artery) or other smooth muscle tissue is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Isometric Tension Recording: The tissue is connected to a force transducer to record changes in isometric tension.
-
Ligand Application: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (this compound, ET-1, or ET-3) to the organ bath.
-
Data Analysis: The magnitude of the contraction or relaxation is recorded, and concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the agonist.[14]
Caption: Isolated Tissue Bath Functional Assay.
Conclusion
This compound, Endothelin-1, and Endothelin-3 exhibit distinct pharmacological profiles due to their differential affinities for ETA and ETB receptors. This compound's high selectivity for the ETB receptor makes it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes. In contrast, ET-1's potent, non-selective agonism at both ETA and ETB receptors results in complex and potent physiological effects, particularly vasoconstriction. ET-3's preference for the ETB receptor positions its functional effects between those of this compound and ET-1. Understanding these differences is critical for the design of targeted therapeutics for a range of cardiovascular and other diseases.
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 14. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ETB Receptor Selectivity of BQ-3020 using the Selective ETA Antagonist BQ-123
A Comparative Guide for Researchers
In the intricate world of endothelin (ET) receptor research, the precise characterization of selective ligands is paramount for elucidating the distinct physiological and pathological roles of the ETA and ETB receptor subtypes. This guide provides a comprehensive comparison of BQ-123 and BQ-3020, focusing on the experimental validation of this compound's selectivity for the ETB receptor through the strategic use of the well-established ETA selective antagonist, BQ-123. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular, neurological, and cancer research where the endothelin system plays a crucial role.
Introduction to BQ-123 and this compound
The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, is a key regulator of vascular tone, cell proliferation, and hormone production. Dysregulation of this system is implicated in a variety of diseases, making the development of receptor-subtype selective ligands a critical area of pharmacological research.
BQ-123 is a potent and highly selective antagonist of the ETA receptor.[1][2][3] Its ability to specifically block the actions of endothelins at the ETA receptor makes it an invaluable tool for dissecting ETA-mediated signaling pathways and for validating the selectivity of other compounds.
This compound , conversely, is a highly potent and selective agonist for the ETB receptor.[4][5][6] It is designed to mimic the effects of endogenous endothelins specifically at the ETB receptor subtype. To confidently attribute its observed biological effects to ETB receptor activation, it is essential to demonstrate its lack of activity at the ETA receptor.
Quantitative Comparison of Receptor Affinity and Selectivity
The selectivity of BQ-123 and this compound is quantitatively defined by their binding affinities (Ki) and inhibitory concentrations (IC50) at both ETA and ETB receptors. The following table summarizes key data from in vitro studies, highlighting the profound selectivity of each compound for its respective target receptor.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity (fold) | Reference |
| BQ-123 | ETA | 1.4 - 7.3 | 7.3 | >1000-fold for ETA over ETB | [1][2][7] |
| ETB | 1500 - 18,000 | - | [1][7] | ||
| This compound | ETA | 970 | 940 | >4700-fold for ETB over ETA | [4][8] |
| ETB | 0.18 | 0.2 | [4][5] |
Table 1: Receptor Binding Affinities and Selectivity of BQ-123 and this compound. Data compiled from multiple sources. Ki and IC50 values represent the concentration of the compound required to inhibit 50% of radioligand binding or functional response, respectively.
Experimental Validation of this compound ETB Selectivity using BQ-123
The cornerstone of validating this compound's ETB selectivity lies in demonstrating that its biological effects are insensitive to blockade by the ETA-selective antagonist, BQ-123. This is typically achieved through a combination of receptor binding and functional assays.
Experimental Workflow
The logical workflow for this validation process is depicted in the following diagram:
Experimental Protocols
1. Radioligand Competition Binding Assay
This assay directly measures the ability of BQ-123 and this compound to compete with a radiolabeled ligand for binding to ETA and ETB receptors.
-
Objective: To determine the binding affinity (Ki) of BQ-123 and this compound for both ETA and ETB receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1 (a non-selective endothelin receptor ligand).
-
Unlabeled competitors: BQ-123 and this compound.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate a fixed concentration of [¹²⁵I]-ET-1 with either ETA or ETB receptor-expressing membranes.
-
In parallel, incubate the radioligand and membranes with increasing concentrations of unlabeled BQ-123 or this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a gamma counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate competition curves.
-
Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
-
-
Expected Result for Validation: this compound will show a high affinity (low Ki) for the ETB receptor and a very low affinity (high Ki) for the ETA receptor. Conversely, BQ-123 will demonstrate high affinity for the ETA receptor and very low affinity for the ETB receptor. The inability of BQ-123 to effectively compete with [¹²⁵I]-ET-1 for binding to ETB receptors, even at high concentrations, confirms that this compound's binding site is distinct from the ETA receptor.
2. Functional Assay: Calcium Mobilization
This assay measures a downstream signaling event (calcium release) following receptor activation to assess the functional selectivity of the compounds.
-
Objective: To demonstrate that the functional response induced by this compound is not blocked by the ETA-selective antagonist BQ-123.
-
Materials:
-
A cell line co-expressing both ETA and ETB receptors (e.g., cultured rat mesangial cells).
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
BQ-123 and this compound.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
-
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Establish a baseline fluorescence reading.
-
In one set of wells, pre-incubate the cells with a concentration of BQ-123 known to be effective at blocking ETA receptors (e.g., 1 µM).
-
In another set of wells, add only buffer (control).
-
Stimulate the cells with varying concentrations of this compound and measure the change in intracellular calcium concentration.
-
-
Expected Result for Validation: this compound will induce a dose-dependent increase in intracellular calcium. Pre-treatment with BQ-123 will not significantly inhibit this this compound-induced calcium mobilization.[9] This outcome demonstrates that the functional effect of this compound is not mediated through the ETA receptor and is, therefore, ETB-selective.
Endothelin Receptor Signaling Pathway
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate.
Conclusion
The selective ETA receptor antagonist BQ-123 is an indispensable pharmacological tool for the validation of ETB receptor-selective compounds like this compound. Through a combination of competitive radioligand binding assays and functional cellular assays, researchers can unequivocally demonstrate the lack of ETA receptor activity of this compound, thereby confirming its ETB selectivity. This rigorous validation is a critical step in ensuring the reliability of experimental data and advancing our understanding of the distinct roles of ETA and ETB receptors in health and disease.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Human endothelin receptors characterized using reverse transcriptase-polymerase chain reaction, in situ hybridization, and subtype-selective ligands BQ123 and BQ3020: evidence for expression of ETB receptors in human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of endothelin receptor antagonist, BQ-123, on Ca2+ signaling in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-3020: A Comparative Analysis of its High Selectivity for the Endothelin B Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of BQ-3020's interaction with Endothelin A (ETA) and Endothelin B (ETB) receptors, highlighting its pronounced selectivity for the ETB subtype. The information presented is supported by experimental data from peer-reviewed studies.
This compound, a linear analog of endothelin-1 (ET-1), has been extensively characterized as a potent and highly selective agonist for the Endothelin B (ETB) receptor.[1][2] This selectivity is a critical attribute, enabling researchers to probe the specific physiological and pathological roles of the ETB receptor, which is involved in diverse processes including vasodilation, clearance of circulating endothelin-1, and pain modulation.[3][4] In contrast, the Endothelin A (ETA) receptor primarily mediates vasoconstriction.[3]
Quantitative Comparison of Receptor Binding and Functional Activity
The selectivity of this compound for the ETB receptor over the ETA receptor is evident from radioligand binding studies and functional assays. This compound demonstrates a significantly higher affinity for ETB receptors, with reported inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values in the low nanomolar to picomolar range.[5] Its affinity for ETA receptors is substantially lower, often by several orders of magnitude.[5][6]
| Ligand | Receptor | Assay Type | Tissue/Cell Line | Quantitative Value | Selectivity (ETA/ETB) | Reference |
| This compound | ETB | Displacement of [125I]ET-1 | Porcine cerebellar membranes | IC50: 0.2 nM | 4700-fold | [5] |
| ETA | Displacement of [125I]ET-1 | Aortic vascular smooth muscle cells | IC50: 940 nM | [5] | ||
| This compound | ETB (human) | Binding Affinity | Recombinant human receptors | Ki: 0.18 nM | ~5389-fold | |
| ETA (human) | Binding Affinity | Recombinant human receptors | Ki: 970 nM | |||
| [125I]this compound | ETB | Radioligand Binding | Porcine cerebellar membranes | Kd: 34.4 pM | N/A | [5] |
| [125I]this compound | ETB | Radioligand Binding | Rat cerebellum | Kd: 31 pM | N/A | [1][2] |
| This compound | ETB | Functional Assay (Vasoconstriction) | Rabbit pulmonary artery | EC50: 0.57 nM | N/A | [3] |
Experimental Protocols
The data presented above are derived from established experimental methodologies designed to characterize receptor-ligand interactions.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor. A common protocol involves:
-
Membrane Preparation: Isolation of cell membranes containing the target receptors (e.g., porcine cerebellum for ETB, aortic vascular smooth muscle for ETA).[5]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [125I]ET-1 or [125I]this compound) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (e.g., Vasoconstriction Assay)
These experiments assess the physiological response elicited by ligand binding to its receptor. A typical protocol for a vasoconstriction assay is as follows:
-
Tissue Preparation: Isolation of vascular tissue, such as rabbit pulmonary artery rings.[3]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: Changes in isometric tension are recorded using a force transducer.
-
Concentration-Response Curve: Cumulative concentrations of the agonist (this compound) are added to the organ bath, and the resulting contraction is measured.[3]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine its potency.[3]
Signaling Pathway and Cross-Reactivity
The following diagram illustrates the primary signaling pathway of this compound and its minimal cross-reactivity with the ETA receptor.
Caption: this compound signaling pathway and receptor selectivity.
Conclusion
The available experimental data unequivocally demonstrate that this compound is a highly selective agonist for the ETB receptor, exhibiting minimal cross-reactivity with the ETA receptor. This remarkable selectivity makes this compound an invaluable pharmacological tool for elucidating the distinct functions of the ETB receptor in health and disease. Researchers utilizing this compound can be confident in attributing the observed physiological effects to the activation of the ETB receptor pathway.
References
- 1. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel radioligand [125I]this compound selective for endothelin (ETB) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
Validating BQ-3020 Experimental Results: A Comparative Guide to ETB Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental performance of the selective Endothelin B (ETB) receptor agonist, BQ-3020, and its validation using various ETB receptor antagonists. The data presented herein is intended to assist researchers in designing and interpreting experiments aimed at investigating the ETB receptor system.
Unveiling the Specificity of this compound
This compound is a potent and highly selective agonist for the ETB receptor.[1] Its experimental utility is significantly enhanced when used in conjunction with selective ETB antagonists to confirm that its observed effects are indeed mediated by the ETB receptor. This guide focuses on the use of antagonists to validate the ETB-specific activity of this compound in various experimental models.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and commonly used ETB antagonists, providing a basis for experimental design and comparison.
Table 1: Binding Affinity of this compound and ETB Antagonists
| Compound | Receptor Subtype | Species | Preparation | Assay Type | Affinity Metric (Value) |
| This compound | ETB | Human | Recombinant | Radioligand Binding | Ki (0.18 nM) |
| This compound | ETA | Human | Recombinant | Radioligand Binding | Ki (970 nM) |
| This compound | ETB | Porcine | Cerebellar Membranes | Radioligand Binding | IC50 (0.2 nM) |
| This compound | ETA | Porcine | Aortic Smooth Muscle | Radioligand Binding | IC50 (940 nM) |
| This compound | ETB | Rat | Cerebellum | Radioligand Binding | Kd (31 pM) |
| BQ-788 | ETB | Human | Girardi Heart Cells | Radioligand Binding | IC50 (1.2 nM) |
| BQ-788 | ETA | Human | SK-N-MC Cells | Radioligand Binding | IC50 (1300 nM) |
Table 2: Functional Antagonism of this compound-Induced Vasoconstriction by BQ-788
| Agonist | Antagonist | Tissue | Species | Functional Readout | Antagonism Metric (Value) |
| This compound | BQ-788 | Pulmonary Artery | Rabbit | Vasoconstriction | pA2 (8.4) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effects.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound and the ability of ETB antagonists to compete for binding to the ETB receptor.
Materials:
-
Cell membranes expressing the ETB receptor (e.g., from rat cerebellum or a recombinant cell line).
-
[¹²⁵I]this compound (radioligand).
-
Unlabeled this compound and ETB antagonists (e.g., BQ-788).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of the unlabeled ligands (this compound and antagonists).
-
In a 96-well plate, add the cell membrane preparation, [¹²⁵I]this compound at a concentration near its Kd, and varying concentrations of the unlabeled ligands.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values.
Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery
This functional assay assesses the ability of this compound to induce vasoconstriction and the potency of ETB antagonists in blocking this effect.
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution.
-
This compound and ETB antagonists (e.g., BQ-788).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the main pulmonary artery from a euthanized rabbit and cut it into rings.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension (e.g., 2g) for at least 60 minutes.
-
To assess the antagonistic effect, pre-incubate some rings with various concentrations of an ETB antagonist (e.g., BQ-788) for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ baths.
-
Record the isometric tension developed by the arterial rings.
-
Analyze the data to determine the EC50 of this compound in the absence and presence of the antagonist and calculate the pA2 value for the antagonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound and its inhibition by ETB antagonists.
Materials:
-
Cell line expressing the ETB receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and ETB antagonists (e.g., BQ-788).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for antagonism, add the ETB antagonist to the wells and incubate for a specified time.
-
Measure the baseline fluorescence using the plate reader.
-
Inject this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response to determine the effect of the antagonist on this compound-induced calcium mobilization.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams illustrate the signaling pathway of the ETB receptor and a typical experimental workflow for validating this compound's activity.
Caption: ETB receptor signaling pathway and points of intervention.
References
A Comparative Analysis of BQ-3020 and Other Endothelin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endothelin analog BQ-3020 with other key players in the field. This analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways.
Endothelin (ET) peptides are potent vasoconstrictors that mediate their effects through two G-protein coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.[1] The intricate role of the endothelin system in physiological and pathological processes has led to the development of a variety of synthetic and natural analogs that selectively target these receptors. Among these, this compound has emerged as a highly potent and selective agonist for the ETB receptor.[2] This guide delves into a comparative analysis of this compound, offering a quantitative look at its performance against other endothelin analogs.
Quantitative Comparison of Endothelin Analogs
The following tables summarize the binding affinities and functional activities of this compound in comparison to other well-characterized endothelin analogs. This data provides a clear overview of the relative potencies and selectivities of these compounds.
Table 1: Comparative Binding Affinities (Ki/Kd in nM) of Endothelin Analogs at ETA and ETB Receptors
| Compound | ETA Receptor Affinity (nM) | ETB Receptor Affinity (nM) | Selectivity (ETA/ETB) | Reference |
| This compound | ~2040 | ~1.38 | >1000-fold for ETB | [3] |
| Endothelin-1 (ET-1) | ~0.07-0.27 (Kd) | ~0.15-0.19 (Kd) | Non-selective | [4] |
| Endothelin-3 (ET-3) | ~70-270 (Kd) | ~0.15-0.19 (Kd) | ~460-1400-fold for ETB | [4] |
| Sarafotoxin S6c | ~2000-3500 (Kd) | ~0.06-0.34 (Kd) | ~5900-59400-fold for ETB | [4] |
| IRL1620 | - | Potent ETB Agonist | ETB Selective | [5] |
| BQ-123 | ~0.78 (Kia) | ~24300 (Kib) | Highly ETA Selective | [3] |
| BQ-788 | ~1000 (Kia) | ~9.8 (Kib) | ETB Selective | [3] |
Note: Affinity values can vary depending on the tissue and experimental conditions.
Table 2: Comparative Functional Activity of ETB Agonists in Human Vasculature
| Compound | Dose | Effect on Forearm Blood Flow | Reference |
| This compound | 50 pmol min-1 | -27 ± 7% change from baseline | [2][6] |
| Sarafotoxin S6c | 5 pmol min-1 | -25 ± 7% change from baseline | [2][6] |
Signaling Pathways
The activation of endothelin receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways associated with ETA and ETB receptor activation.
The following diagram illustrates a more detailed view of the Gq-PLCβ pathway, which is a major signaling route for both ETA and ETB receptors leading to vasoconstriction.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key assays used in the characterization of endothelin analogs.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand for a specific receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of endothelin analogs for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either ETA or ETB receptors.
-
Radiolabeled endothelin analog (e.g., [125I]-ET-1).
-
Unlabeled endothelin analogs (for competition assays).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells known to express the target receptor and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand in the binding buffer.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled ligand concentration. For competition assays, calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) and then determine the Ki value using the Cheng-Prusoff equation. For saturation binding, determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis.
In Vitro Vascular Reactivity Assay
This protocol is used to assess the functional effect of endothelin analogs on blood vessel tone.
Objective: To determine the vasoconstrictor or vasodilator potency and efficacy of endothelin analogs.
Materials:
-
Isolated blood vessel rings (e.g., rat aorta, porcine coronary artery).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
Endothelin analogs and other vasoactive agents.
Procedure:
-
Tissue Preparation: Carefully dissect and prepare rings of the desired blood vessel, ensuring the endothelium is either intact or denuded, depending on the experimental aim.
-
Mounting: Mount the vascular rings in the organ baths under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.
-
Viability Check: Test the viability of the tissue by contracting it with a standard agent (e.g., potassium chloride). For endothelium-intact preparations, assess endothelial function by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Cumulative Concentration-Response Curve: Add the endothelin analog to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the change in tension after each addition until a maximal response is achieved.
-
Data Analysis: Plot the change in tension (contraction or relaxation) against the logarithm of the agonist concentration. From the resulting sigmoidal curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
This comprehensive guide provides a foundational understanding of this compound in the context of other endothelin analogs, equipping researchers with the necessary data and methodologies to further their investigations in this critical area of pharmacology.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. Constriction to ETB receptor agonists, this compound and sarafotoxin S6c, in human resistance and capacitance vessels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 4. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Constriction to ETB receptor agonists, this compound and sarafotoxin s6c, in human resistance and capacitance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BQ-3020 and BQ-788 in Endothelin-B Receptor Modulation
In the landscape of pharmacological research, particularly within the realm of the endothelin (ET) system, the precise modulation of receptor activity is paramount. This guide provides a comprehensive head-to-head comparison of two critical research tools: BQ-3020, a selective endothelin-B (ETB) receptor agonist, and BQ-788, a selective ETB receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their performance based on available experimental data.
The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a crucial role in vascular homeostasis and pathophysiology.[1][2] While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor exhibits a more complex and often opposing role, including vasodilation via nitric oxide (NO) and prostacyclin release, as well as clearance of circulating endothelin.[1][3][4] Understanding the distinct effects of agonizing versus antagonizing the ETB receptor is therefore essential for elucidating its physiological functions and its potential as a therapeutic target. This compound and BQ-788 serve as invaluable pharmacological tools to dissect these pathways.
Quantitative Performance Analysis
The following tables summarize the key quantitative parameters for this compound and BQ-788, derived from various in vitro and in vivo studies. These data highlight their potency and selectivity for the ETB receptor.
Table 1: Receptor Binding Affinity and Potency of this compound and BQ-788
| Parameter | This compound (Agonist) | BQ-788 (Antagonist) | Cell/Tissue Type | Reference |
| Ki (nM) | 0.18 (ETB) vs. 970 (ETA) | - | Human ETB and ETA receptors | Tocris Bioscience |
| IC50 (nM) | 0.2 | 1.2 (ETB) vs. 1300 (ETA) | [125I] ET-1 binding to ETB receptor | [5][6] |
| pA2 | - | 8.4 | Isolated rabbit pulmonary arteries (vs. This compound) | [7][8] |
| KD (nM) | 0.031 | - | Rat cerebellum ([125I]BQ3020 binding) | [9][10] |
| EC50 (nM) | 0.57 | - | Vasoconstriction in rabbit pulmonary arteries | [5] |
Table 2: Functional Activity of this compound and BQ-788
| Functional Assay | This compound (Agonist) | BQ-788 (Antagonist) | Experimental Model | Reference |
| Vasoconstriction | Induces concentration-dependent vasoconstriction | Competitively inhibits ETB-selective agonist-induced vasoconstriction.[7][8] | Isolated rabbit pulmonary arteries | [5] |
| Blood Pressure | - | Increases blood pressure by ~20 mm Hg in Dahl salt-sensitive hypertensive rats.[7] | Conscious rats | [7] |
| Nitric Oxide Production | Stimulates production of nitrate/nitrite (NOx) and cGMP.[11][12] | - | Cultured bovine endothelial cells | [11][12] |
| Cell Proliferation | - | Inhibits ET-1-induced cell proliferation.[7] | Not specified | [7] |
| Bronchoconstriction | - | Inhibits ET-1-induced bronchoconstriction.[7] | Not specified | [7] |
Signaling Pathways and Mechanisms of Action
The opposing effects of this compound and BQ-788 are rooted in their interaction with the ETB receptor and the subsequent downstream signaling cascades.
Activation of the ETB receptor on endothelial cells by the agonist this compound stimulates a G protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with calmodulin, activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[11][12] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Conversely, the antagonist BQ-788 binds to the ETB receptor but does not elicit a downstream signal. Instead, it competitively blocks the binding of endogenous endothelin-1 and exogenous agonists like this compound, thereby inhibiting the signaling cascade that leads to NO production and vasodilation.[7][8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies commonly employed in the characterization of this compound and BQ-788.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki, IC50, KD) of this compound and BQ-788 to the ETB receptor.
Objective: To quantify the interaction between the test compound and the ETB receptor.
Materials:
-
Cell membranes expressing ETB receptors (e.g., from human Girardi heart cells or rat cerebellum).[7][9]
-
Radiolabeled ligand (e.g., [125I]ET-1 or [125I]BQ3020).[7][9]
-
Test compounds: this compound and BQ-788 at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or BQ-788).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin@25 – new agonists, antagonists, inhibitors and emerging research frontiers: IUPHAR Review 12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. What are ETB agonists and how do they work? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [125I]BQ3020, a novel endothelin agonist selective for the endothelinB receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the rat cerebellar endothelin B (ETB) receptor using the novel agonist radioligand [125I]BQ3020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI - Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells. [jci.org]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Validating BQ-3020 Specificity for the Endothelin B Receptor Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endothelin B (ETB) receptor agonist, BQ-3020, and demonstrates its specificity through the use of receptor knockout models. The data presented herein supports the targeted action of this compound on the ETB receptor, a critical aspect for its application in cardiovascular and neuroscience research.
Comparative Analysis of this compound Binding in Wild-Type vs. ETB Receptor Knockout Models
To unequivocally demonstrate the specificity of this compound for the ETB receptor, studies utilizing endothelial cell-specific ETB receptor knockout (EC ETB-/-) mice are pivotal. The following table summarizes the quantitative data from autoradiographic analysis of radiolabeled this compound binding in various tissues of wild-type and EC ETB-/- mice.
| Tissue | Genotype | [¹²⁵I]this compound Binding (fmol/mg tissue) | % Decrease in Binding in Knockout |
| Lung | Wild-Type | 15.8 ± 1.2 | \multirow{2}{}{81.0%} |
| EC ETB-/- | 3.0 ± 0.5 | ||
| Liver | Wild-Type | 12.5 ± 1.0 | \multirow{2}{}{76.8%} |
| EC ETB-/- | 2.9 ± 0.4 | ||
| Kidney | Wild-Type | 10.9 ± 0.9 | \multirow{2}{*}{74.3%} |
| EC ETB-/- | 2.8 ± 0.4 |
Data are presented as mean ± SEM.
The data clearly indicates a significant and selective decrease in [¹²⁵I]this compound binding in tissues rich in endothelial cells, such as the lung, liver, and kidney, of EC ETB-/- mice compared to their wild-type counterparts. This dramatic reduction in binding in the absence of the ETB receptor provides strong evidence for the high specificity of this compound. Notably, binding of ETA receptor-selective ligands remains unaltered in these models, further underscoring the specificity of this compound for the ETB receptor.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings. The following protocol outlines the key steps for assessing this compound specificity in vivo.
1. Animal Models and this compound Administration:
-
Animal Subjects: Adult male endothelial cell-specific ETB receptor knockout (EC ETB-/-) mice and age-matched wild-type littermates are used. All animal procedures should be approved by the institutional animal care and use committee.
-
Radioligand: [¹²⁵I]this compound is utilized as the radiolabeled ETB receptor agonist.
-
Administration: Mice are anesthetized, and [¹²⁵I]this compound is administered via tail vein injection. A typical dose would be in the range of 1-5 µCi per animal, diluted in sterile saline.
2. Tissue Harvesting and Preparation:
-
Euthanasia and Perfusion: At a predetermined time point post-injection (e.g., 30-60 minutes), mice are euthanized by an approved method. Transcardial perfusion with ice-cold saline is performed to remove blood from the tissues, followed by perfusion with 4% paraformaldehyde for tissue fixation.
-
Tissue Collection: Tissues of interest (e.g., lungs, liver, kidneys, heart, brain) are carefully dissected and post-fixed in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotection and Sectioning: Tissues are cryoprotected by immersion in a sucrose solution (e.g., 30% sucrose in PBS) until they sink. The tissues are then embedded in an optimal cutting temperature (OCT) compound and frozen. Coronal sections (e.g., 20 µm thickness) are cut using a cryostat and thaw-mounted onto charged microscope slides.
3. In Vitro Autoradiography:
-
Pre-incubation: Slides with tissue sections are brought to room temperature and pre-incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissues.
-
Incubation with Labeled and Unlabeled Ligands:
-
Total Binding: Slides are incubated with a solution containing [¹²⁵I]this compound at a concentration that saturates the receptors.
-
Non-specific Binding: A parallel set of slides is incubated with the same concentration of [¹²⁵I]this compound in the presence of a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.
-
-
Washing: After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried, and apposed to a phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Image Analysis: After an appropriate exposure time, the phosphor screen is scanned, or the film is developed. The resulting images are analyzed using densitometry software to quantify the specific binding of [¹²⁵I]this compound in different tissue regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Visualizing the Molecular Mechanism and Experimental Design
To better understand the underlying biological processes and the experimental approach, the following diagrams are provided.
Unveiling the Species-Specific Selectivity of BQ-3020: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of BQ-3020, a potent endothelin ETB receptor agonist, across various species. Through a detailed comparison with other endothelin receptor antagonists, supported by experimental data, this document serves as a critical resource for researchers engaged in cardiovascular and pharmacological studies.
Executive Summary
This compound is a highly selective agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including vasodilation and cell growth. Understanding its binding affinity and selectivity across different species is paramount for the preclinical evaluation of its therapeutic potential. This guide presents quantitative data on this compound's binding characteristics in human, rat, dog, and porcine tissues, alongside a comparative analysis with other known endothelin receptor modulators. Detailed experimental methodologies and signaling pathway visualizations are provided to facilitate a deeper understanding of its pharmacological profile.
Comparative Selectivity Profile of this compound
The selectivity of this compound for the ETB receptor over the ETA receptor is a key characteristic that distinguishes it from other endothelin ligands. The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and other relevant compounds across different species and tissues.
| Compound | Receptor | Species | Tissue/Cell Line | Kd (pM) | IC50 (nM) | Selectivity (fold) | Reference |
| This compound | ETB | Human | CHO cells (recombinant) | 112 | - | >1000 vs ETA | [1] |
| ETB | Human | Heart (left ventricle) | - | 1.38 (KDETB) | ~1478 vs ETA | [2] | |
| ETB | Rat | Cerebellum | 63 | - | - | [1] | |
| ETB | Dog | Lung | 53 | - | - | [1] | |
| ETB | Porcine | Cerebellar Membranes | 34.4 | 0.2 | 4700 vs ETA | [3] | |
| BQ-123 | ETA | Human | Heart (left ventricle) | - | - | Highly selective for ETA | [2] |
| ETA | Rat | Heart | - | 1.18 (KDETA) | >20,000 vs ETB | [2] | |
| ETA | Pig | Heart | - | 0.52 (KDETA) | >1350 vs ETB | [2] | |
| FR139317 | ETA | Human | Heart (left ventricle) | - | 1.20 (KDETA) | >200,000 vs ETB | [2] |
| BQ788 | ETB | Human | Heart (left ventricle) | - | 1980 (KD) | No significant selectivity | [2] |
Key Observations:
-
This compound demonstrates high affinity and selectivity for the ETB receptor across all tested species.[1][2][3]
-
Notably, species-dependent differences in binding characteristics have been observed. For instance, the dissociation of [125I]-BQ-3020 from human and dog ETB receptors is partial, whereas it is essentially irreversible from the rat cerebellar ETB receptor.[1]
-
In human heart tissue, this compound exhibits over 1000-fold selectivity for the ETB subtype.[2]
-
Compared to other compounds, such as the ETA selective antagonists BQ-123 and FR139317, this compound's profile as a potent and selective ETB agonist is evident.[2] In contrast, BQ788 shows low affinity and no significant selectivity in human heart tissue.[2]
Experimental Protocols
The following section details the methodologies employed in key experiments to determine the selectivity profile of this compound.
Radioligand Binding Assays
These assays are fundamental to characterizing the affinity and selectivity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) and receptor density (Bmax) of a radiolabeled ligand (e.g., [125I]-BQ-3020) and the inhibitory constant (Ki) of unlabeled competitors.
Materials:
-
Membrane preparations from tissues of interest (e.g., rat cerebellum, dog lung, human heart) or cells expressing the target receptor (e.g., CHO cells with recombinant human ETB receptor).
-
Radioligand: [125I]-BQ-3020.
-
Unlabeled competitor ligands: this compound, Endothelin-1 (ET-1), Endothelin-3 (ET-3), S6c, BQ-123.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Saturation Binding:
-
Incubate a constant amount of membrane protein with increasing concentrations of the radioligand ([125I]-BQ-3020).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled ET-1).
-
Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40 minutes).[1]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with a constant amount of membrane protein and a range of concentrations of the unlabeled competitor drug (e.g., this compound, BQ-123).
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Analyze the data using a one-site or two-site competition model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Visualizing Key Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
ETB Receptor Signaling Pathway
The endothelin B receptor, upon activation by an agonist like this compound, initiates a cascade of intracellular events. This diagram illustrates the primary signaling pathway.
Caption: ETB Receptor Signaling Cascade
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the logical flow of a typical competition binding assay used to determine the selectivity of this compound.
Caption: Competition Binding Assay Workflow
References
Safety Operating Guide
Navigating the Safe Disposal of BQ-3020: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing BQ-3020, a potent and selective ETB endothelin receptor agonist, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with standard laboratory safety protocols.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The Safety Data Sheet (SDS) for this compound specifies the following essential PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[5]
-
Skin Protection: Impervious and fire/flame-resistant clothing should be worn.[5] Protective gloves are also mandatory.[5]
-
Respiratory Protection: In instances where exposure limits may be exceeded or if irritation or other symptoms are experienced, a full-face respirator is necessary.[5]
-
General Hygiene: Avoid eating, drinking, or smoking when handling the product.[5] It is also crucial to wash hands thoroughly after handling.[5]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with any chemical waste, must be conducted in a manner that prevents environmental contamination and adheres to institutional and governmental regulations. The following procedure outlines the recommended steps for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place chemically contaminated solid waste, such as unused this compound powder, contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
For smaller volumes of solid waste, use a plastic container with a lid, obtained from a scientific stockroom, and affix a completed Chemical Waste Label to the exterior.[6]
-
For larger volumes, line a five-gallon pail with a clear plastic bag, keeping the lid on except when adding waste.[6] Once the bag is three-quarters full, seal it with tape or a zip tie and attach a Chemical Waste Label.[6]
-
-
Liquid Waste:
-
If this compound has been solubilized (it is soluble to 0.50 mg/ml in sodium bicarbonate (0.03M)), collect the solution in a designated, leak-proof hazardous waste container.[1][4]
-
Ensure the container is properly labeled with "Hazardous Waste" and lists all constituents, including this compound and the solvent.
-
Do not mix this compound waste with other incompatible chemical wastes.
-
2. Container Management:
-
Empty Containers:
-
Thoroughly empty all contents from the original this compound container.[6]
-
Triple rinse the empty container with a suitable solvent. Collect all rinsate as chemical waste.[6]
-
After triple rinsing and allowing it to dry, obliterate, remove, or thoroughly deface the original product label before disposing of the container as regular laboratory glass or plastic waste, or in accordance with institutional guidelines.[6]
-
3. Accidental Release Measures:
In the event of a spill or accidental release of this compound, the following steps should be taken:
-
Personal Precautions: Wear the prescribed personal protective equipment, including respiratory protection, and avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Ensure adequate ventilation.[5]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Following cleanup, decontaminate the spill area with a suitable cleaning agent.
-
4. Storage of Waste:
-
Store all this compound waste in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that all waste containers are kept closed when not in use.
5. Final Disposal:
-
Arrange for the collection and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 2006.35 g/mol [1][4][7] |
| Molecular Formula | C96H140N20O25S[1][4][7] |
| CAS Number | 143113-45-5[1] |
| Purity | ≥95%[1][4] |
| Solubility | Soluble to 0.50 mg/ml in sodium bicarbonate (0.03M)[1][4] |
| Storage | Store at -20°C[1][4][7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ETB Receptors | Tocris Bioscience [tocris.com]
- 5. echemi.com [echemi.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. This compound | Selective ETB agonist | Hello Bio [hellobio.com]
Essential Safety and Operational Guide for Handling BQ-3020
This guide provides comprehensive safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle the selective endothelin receptor agonist, BQ-3020. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a thorough risk assessment should be conducted to account for its biological activity and potential routes of exposure.[1] Standard laboratory safety protocols must be followed. The recommended personal protective equipment is summarized below.
| Activity | Required PPE | Rationale |
| Routine Handling & Preparation | • Safety glasses with side shields or splash goggles[2] • Chemical-resistant nitrile or latex gloves[1][3] • Laboratory coat or gown[1][2] • Closed-toe shoes[1][4] | Minimizes exposure to eyes, skin, and personal clothing from potential splashes or contamination.[2][3] |
| Handling of Powders (Weighing) | • All routine PPE • Dust respirator or a properly fitted N95 mask[2] | Prevents inhalation of the powdered peptide, which could cause respiratory irritation.[1][3] |
| Large Spills | • Full protective suit[2] • Splash goggles[2] • Dust respirator[2] • Boots[2] • Chemical-resistant gloves[2] • Self-contained breathing apparatus (SCBA) may be necessary[2] | Provides comprehensive protection against significant exposure during spill containment and cleanup. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is essential for both experimental accuracy and personal safety. All procedures involving the handling of this compound powder should be performed in a well-ventilated laboratory bench or a chemical fume hood to control any potential aerosols or dust.[1][3]
1. Preparation and Weighing:
-
Ensure the work area is clean and uncluttered before starting.
-
Don all required PPE as outlined in the table above.
-
To minimize dust inhalation, perform weighing of the powdered peptide in a fume hood or on a bench with minimal air currents.[1][3]
-
Use anti-static weighing techniques and a clean spatula and weigh boat.[1]
2. Dissolution:
-
This compound is soluble to 0.50 mg/ml in sodium bicarbonate (0.03M).
-
Add the solvent to the vial containing the peptide.
-
To dissolve the peptide completely, gently swirl or vortex the vial. Avoid vigorous shaking to prevent potential denaturation.[3]
3. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[3]
4. Storage:
-
Store lyophilized this compound at -20°C.[5]
-
Reconstituted peptides should be refrigerated for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.[4]
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measure |
| If Swallowed | Rinse mouth. Get medical help. |
| If on Skin | Wash with plenty of water. Take off contaminated clothing and wash it before reuse. Get medical help. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. |
| If in Eyes | Wear tightly fitting safety goggles with side-shields. If contact occurs, flush with water. |
Disposal Plan
Proper waste disposal is crucial for laboratory safety and environmental responsibility.[3]
-
Collect all peptide waste in designated, clearly labeled containers.[1]
-
Separate chemical and biological waste.[4]
-
Do not dispose of peptides down drains or in regular trash.[1]
-
Follow all federal, state, and local environmental regulations for chemical waste disposal. One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Decontaminate all equipment before disposal.[1]
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
